Dospa
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C54H115Cl5N6O3 |
|---|---|
分子量 |
1073.8 g/mol |
IUPAC名 |
2-[2,5-bis(3-aminopropylamino)pentanoylamino]ethyl-[2,3-bis[(Z)-octadec-9-enoxy]propyl]-dimethylazanium;chloride;tetrahydrochloride |
InChI |
InChI=1S/C54H110N6O3.5ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-48-62-51-52(63-49-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)50-60(3,4)47-46-59-54(61)53(58-45-39-42-56)40-37-43-57-44-38-41-55;;;;;/h19-22,52-53,57-58H,5-18,23-51,55-56H2,1-4H3;5*1H/b21-19-,22-20-;;;;; |
InChIキー |
RYQDMINLUXGGGS-AYXXFMLISA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Dospa Transfection Reagent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dospa, chemically known as 2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium chloride, is a cationic lipid that has become a cornerstone in non-viral gene delivery. Its efficacy in transfecting a wide range of cell types stems from its unique molecular structure, which facilitates the encapsulation of nucleic acids and their subsequent delivery across the cell membrane. This technical guide provides an in-depth exploration of the mechanism of action of this compound-based transfection reagents, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the key processes involved.
The core of this compound's function lies in its amphipathic nature. The molecule possesses a positively charged headgroup containing a spermine (B22157) moiety, which is crucial for interacting with the negatively charged phosphate (B84403) backbone of nucleic acids such as plasmid DNA (pDNA) and messenger RNA (mRNA). This electrostatic interaction leads to the condensation of the nucleic acid and the formation of stable lipid-nucleic acid complexes, commonly referred to as lipoplexes. These lipoplexes, often formulated with a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), are typically in the form of lipid nanoparticles (LNPs). The overall positive charge of these particles facilitates their interaction with the negatively charged cell surface, initiating the process of cellular uptake.
Core Mechanism of Action
The transfection process mediated by this compound can be dissected into several key stages:
-
Lipoplex Formation: The initial and fundamental step is the spontaneous self-assembly of this compound and nucleic acids into lipoplexes. The cationic spermine headgroup of this compound electrostatically interacts with the anionic phosphate groups of the nucleic acid, leading to charge neutralization and condensation of the genetic material into a compact structure. The inclusion of a neutral helper lipid, such as DOPE, is critical. DOPE's conical shape promotes the formation of a hexagonal lipid phase, which is thought to be essential for the subsequent endosomal escape of the nucleic acid cargo.
-
Cellular Uptake via Endocytosis: The positively charged surface of the this compound-based lipoplexes facilitates their binding to the negatively charged proteoglycans on the cell surface. Following this initial interaction, the lipoplexes are internalized by the cell through endocytosis. Studies on Lipofectamine™ 2000, a commercial transfection reagent composed of this compound and DOPE, have indicated that cellular entry is mediated by both clathrin-mediated and caveolae-mediated endocytic pathways[1][2][3]. The specific pathway utilized may be cell-type dependent.
-
Endosomal Escape: Once inside the cell, the lipoplex is enclosed within an endosome. For the transfection to be successful, the nucleic acid must escape the endosome and enter the cytoplasm before it is degraded by lysosomal enzymes. This is a critical barrier in gene delivery. The "proton sponge" effect, often attributed to polymers, may also play a role with polyamine-containing lipids like this compound. The multiple amine groups in the spermine headgroup can become protonated in the acidic environment of the endosome. This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosomal membrane. Furthermore, the interaction between the cationic lipids of the lipoplex and the anionic lipids of the endosomal membrane, facilitated by the fusogenic properties of DOPE, can lead to the destabilization of the endosomal membrane and the release of the nucleic acid into the cytoplasm.
-
Intracellular Trafficking and Nuclear Entry (for DNA): For plasmid DNA, the journey is not over after reaching the cytoplasm. It must then be transported to the nucleus for transcription to occur. The exact mechanisms for the cytoplasmic transport and nuclear import of plasmid DNA delivered by cationic lipids are still under investigation but are thought to involve cellular machinery responsible for intracellular transport.
Visualizing the Mechanism of Action
Caption: General mechanism of this compound-mediated transfection.
Quantitative Data
The efficiency and cytotoxicity of this compound-based transfection reagents are influenced by several factors, including the cell type, the ratio of lipid to nucleic acid, and the presence of serum. Below are tables summarizing quantitative data from various studies.
Table 1: Physicochemical Properties of this compound-based Lipoplexes
| Lipoplex Composition | Particle Size (nm) | Zeta Potential (mV) | Reference |
| This compound/DOPE:pDNA | 150 - 400 | +30 to +50 | [4][5] |
| DOTAP/DOPE:pDNA | 200 - 500 | +25 to +45 | [6][7] |
Note: Particle size and zeta potential are highly dependent on the specific formulation, including the lipid-to-DNA ratio and the buffer used.
Table 2: Transfection Efficiency of this compound/DOPE (Lipofectamine™ 2000) in Various Cell Lines
| Cell Line | Transfection Efficiency (%) | Nucleic Acid | Reference |
| HEK293 | ~60 | pDNA | [8] |
| HeLa | ~40-50 | pDNA | [8] |
| A549 | ~20-30 | pDNA | [9] |
| MCF-7 | ~25-35 | pDNA | [9] |
| Caco-2 | ~20 | pDNA | [8] |
Note: Transfection efficiencies are approximate and can vary significantly based on experimental conditions.
Table 3: Cytotoxicity of this compound/DOPE (Lipofectamine™ 2000)
| Cell Line | Viability (%) at Optimal Transfection Conditions | Reference |
| HEK293 | >80 | [10] |
| T47D | ~60-70 | [11] |
| MCF-10A | >80 | [11] |
Note: Cytotoxicity is dose-dependent and cell-type specific.
Experimental Protocols
Protocol for this compound-based Lipoplex Formation and In Vitro Transfection
This protocol provides a general guideline for transfecting adherent mammalian cells in a 24-well plate format. Optimization is recommended for each cell line and plasmid.
Materials:
-
This compound transfection reagent (typically a solution of this compound and DOPE)
-
Plasmid DNA (high purity, 1 µg/µL)
-
Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)
-
Complete growth medium with serum
-
Adherent cells in a 24-well plate (70-90% confluent)
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate in complete growth medium so that they reach 70-90% confluency at the time of transfection.
-
Preparation of DNA Solution: In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently.
-
Preparation of this compound Solution: In a separate sterile microcentrifuge tube, dilute 1.0 µL of this compound transfection reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Formation of Lipoplexes: Combine the diluted DNA and the diluted this compound reagent. Mix gently by pipetting up and down and incubate for 20 minutes at room temperature to allow the formation of DNA-lipid complexes.
-
Transfection: Add the 100 µL of the lipoplex mixture drop-wise to each well containing cells and fresh complete growth medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.
-
Analysis: After incubation, analyze the cells for transgene expression (e.g., via fluorescence microscopy for GFP, or by a specific assay for the expressed protein).
Caption: A typical workflow for in vitro cell transfection using this compound.
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of this compound-based transfection reagents using a standard MTT assay.
Materials:
-
Cells seeded in a 96-well plate
-
This compound-based lipoplexes (prepared as for transfection)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and transfect them with varying concentrations of the this compound-based lipoplexes as described in the transfection protocol. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Addition of MTT: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow the formazan (B1609692) crystals to form.
-
Solubilization of Formazan: Carefully remove the medium from each well and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Conclusion
This compound is a powerful and versatile cationic lipid for the non-viral delivery of nucleic acids into a wide array of cell types. Its mechanism of action, centered on the formation of stable lipoplexes that are internalized via endocytosis and facilitate endosomal escape, is a testament to its well-designed molecular structure. The spermine headgroup and the inclusion of helper lipids like DOPE are key to its high transfection efficiency. While generally exhibiting lower toxicity than some other transfection methods, it is crucial for researchers to optimize conditions for their specific cell type and application to maximize transgene expression while maintaining cell viability. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound-based transfection reagents in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Mechanism of Lipofectamine 2000 Mediated Transmembrane Gene Delivery [scirp.org]
- 3. scirp.org [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. Optimal combination of cationic lipid and phospholipid in cationic liposomes for gene knockdown in breast cancer cells and mouse lung using siRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Comparative Efficiency Analysis of Commercial Transfection Reagents in HEK 293 Cells - Aragen Life Sciences [aragen.com]
- 11. researchgate.net [researchgate.net]
The Role of DOSPA in Lipid Nanoparticle Formulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of 2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium (DOSPA) in the formulation of lipid nanoparticles (LNPs). As a cationic lipid, this compound is a critical component for the encapsulation and delivery of nucleic acid-based therapeutics. This document details the mechanism of action of this compound, presents quantitative data on the physicochemical properties of this compound-containing LNPs, provides comprehensive experimental protocols for their formulation and characterization, and visualizes key pathways and workflows using Graphviz diagrams.
Introduction to this compound
This compound is a synthetic cationic lipid that features a polyamine headgroup (spermine) and two oleyl lipid tails. This structure is central to its function in LNP formulations. The positively charged spermine (B22157) headgroup facilitates the electrostatic interaction with negatively charged nucleic acids, such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA), leading to their condensation and encapsulation within the LNP core. The lipid tails contribute to the overall structure and stability of the nanoparticle.
This compound is a key ingredient in the widely used commercial transfection reagent, Lipofectamine, where it is typically formulated with the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). The combination of a cationic lipid like this compound with a fusogenic helper lipid like DOPE is crucial for efficient intracellular delivery and endosomal escape of the nucleic acid payload.
Mechanism of Action
The delivery of nucleic acids to the cytoplasm of target cells by this compound-containing LNPs is a multi-step process involving cellular uptake and endosomal escape.
Cellular Uptake
This compound-based LNPs, possessing a net positive surface charge, interact with the negatively charged proteoglycans on the cell surface, promoting cellular uptake primarily through endocytosis.
Endosomal Escape
Once inside the cell, the LNP is enclosed within an endosome. The acidic environment of the late endosome plays a critical role in the release of the nucleic acid cargo. The spermine headgroup of this compound has multiple amine groups that become protonated at low pH. This "proton sponge" effect leads to an influx of protons and chloride ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane. Furthermore, the cationic this compound can interact with anionic lipids in the endosomal membrane, destabilizing the membrane and facilitating the release of the LNP's contents into the cytoplasm. The presence of the fusogenic lipid DOPE further enhances this process by promoting the formation of non-bilayer lipid structures that disrupt the endosomal membrane.
Cellular uptake and endosomal escape pathway of this compound-containing LNPs.
Quantitative Data on LNP Formulation
The physicochemical properties of this compound-containing LNPs, such as particle size, polydispersity index (PDI), and zeta potential, are critical quality attributes that influence their stability, biodistribution, and transfection efficiency. These properties are highly dependent on the molar ratio of the lipid components and the formulation method.
| Molar Ratio (this compound:DOPE) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| 1:1 | ~150 - 300 | < 0.3 | +30 to +50 | > 90 | |
| 1:2 | ~200 - 400 | < 0.4 | +25 to +45 | > 85 | |
| 2:1 | ~100 - 250 | < 0.3 | +40 to +60 | > 95 |
Note: The values presented in the table are approximate ranges compiled from various literature sources and can vary significantly based on the specific nucleic acid cargo, buffer composition, and formulation process parameters.
Experimental Protocols
Formulation of this compound:DOPE LNPs by Thin-Film Hydration
This protocol describes a common laboratory-scale method for preparing this compound:DOPE liposomes for nucleic acid delivery.
Materials:
-
This compound
-
DOPE
-
Hydration buffer (e.g., nuclease-free water, PBS, or citrate (B86180) buffer)
-
Nucleic acid cargo
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).
-
Attach the flask to a rotary evaporator and rotate it in a water bath set at a temperature above the lipid transition temperature (typically 37-40°C).
-
Gradually reduce the pressure to evaporate the chloroform, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer, pre-warmed to the same temperature as the water bath, to the flask containing the lipid film.
-
Agitate the flask by gentle swirling or vortexing to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs), and the solution will appear milky.
-
-
Sonication/Extrusion:
-
To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension in a bath sonicator until the solution becomes translucent.
-
Alternatively, for a more uniform size distribution, extrude the MLV suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.
-
-
Nucleic Acid Encapsulation:
-
The nucleic acid can be encapsulated either during the hydration step (passive loading) or by incubating the pre-formed cationic liposomes with the nucleic acid solution (active loading). For active loading, gently mix the liposome (B1194612) suspension with the nucleic acid solution and incubate for 15-30 minutes at room temperature to allow for complex formation.
-
Workflow for LNP formulation by the thin-film hydration method.
Characterization of this compound:DOPE LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the LNP suspension in an appropriate buffer (e.g., PBS) to a suitable concentration. Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument. A PDI value below 0.3 is generally considered acceptable for LNP formulations.
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry
-
Procedure: Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl). Measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge of the nanoparticles. For this compound-containing LNPs, a positive zeta potential is expected.
3. Encapsulation Efficiency Measurement:
-
Method: RiboGreen Assay (for RNA) or PicoGreen Assay (for DNA)
-
Procedure:
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. This measures the total amount of nucleic acid.
-
The second set remains untreated and measures the amount of unencapsulated (free) nucleic acid.
-
Add the fluorescent dye (RiboGreen or PicoGreen) to both sets and measure the fluorescence intensity.
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
Conclusion
This compound remains a significant cationic lipid in the formulation of lipid nanoparticles for nucleic acid delivery, largely due to its historical success and commercial availability in reagents like Lipofectamine. Its unique structure, featuring a polyamine spermine headgroup, is instrumental in both condensing nucleic acids and facilitating their escape from the endosome. The formulation of stable and efficient this compound-containing LNPs requires careful optimization of the lipid molar ratios and manufacturing processes. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important class of gene delivery vectors. Further research into novel polyamine-based lipids continues to build upon the foundational understanding provided by lipids like this compound, aiming to improve transfection efficiency and reduce cytotoxicity for future therapeutic applications.
An In-depth Technical Guide to DOSPA-Based Gene Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Dospa-based gene delivery systems, detailing their core mechanisms, experimental applications, and performance characteristics. The information is intended to equip researchers and professionals in drug development with the necessary knowledge to effectively utilize these systems in their work.
Core Concepts of this compound-Based Gene Delivery
This compound (2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate) is a polycationic lipid that has been widely used for the non-viral delivery of nucleic acids into eukaryotic cells. It is a key component of the commercially available transfection reagent Lipofectamine®. Typically, this compound is formulated with a neutral helper lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), to form cationic liposomes.
The fundamental principle of this compound-based gene delivery lies in the electrostatic interaction between the positively charged headgroup of the this compound lipid and the negatively charged phosphate (B84403) backbone of nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA)[1]. This interaction leads to the condensation of the nucleic acid and the formation of stable lipid-nucleic acid complexes, often referred to as lipoplexes. The overall positive charge of these lipoplexes facilitates their interaction with the negatively charged cell surface, triggering cellular uptake.
Mechanism of Cellular Uptake and Endosomal Escape
The journey of a this compound-based lipoplex from the extracellular space to the cytoplasm involves several key steps, beginning with cellular uptake, primarily through endocytosis[2]. The specific endocytic pathway can be cell-type dependent but often involves clathrin-mediated or caveolin-mediated pathways.
Once inside the cell, the lipoplex is encapsulated within an endosome. For the genetic material to be functional, it must escape the endosome before it fuses with a lysosome, where the nucleic acid would be degraded. The helper lipid DOPE plays a crucial role in this endosomal escape. The acidic environment of the late endosome is thought to induce a conformational change in DOPE, promoting the transition from a bilayer lipid structure to an inverted hexagonal (HII) phase. This structural transition destabilizes the endosomal membrane, leading to the release of the nucleic acid into the cytoplasm[3].
Intracellular Signaling and Immunogenicity
Cationic liposomes, including those containing this compound, are not merely passive carriers. Their interaction with the cell surface and subsequent internalization can trigger intracellular signaling cascades. A high density of positive charges on the cell surface can be interpreted as a danger signal, leading to the activation of pro-apoptotic and pro-inflammatory pathways[4][5][6].
Furthermore, when complexed with DNA, cationic lipids can potently activate innate immune responses[7][8]. The lipid component enhances the immunostimulatory properties of the DNA, particularly if it contains unmethylated CpG motifs, which are recognized by Toll-like receptor 9 (TLR9)[9]. This can lead to the production of pro-inflammatory cytokines and the activation of immune cells such as dendritic cells and natural killer (NK) cells[7][9]. This inherent immunogenicity can be a double-edged sword: while it can be harnessed for vaccine adjuvantation or cancer immunotherapy, it can also lead to unwanted inflammatory side effects and toxicity in gene therapy applications[10][11][12][13][14].
Data on Performance and Cytotoxicity
The efficiency of gene delivery and the associated cytotoxicity are critical parameters for evaluating any transfection reagent. The performance of this compound-based systems is influenced by several factors, including the this compound:DOPE ratio, the cell type, and the nature of the nucleic acid cargo.
Transfection Efficiency
The ratio of this compound to DOPE in the liposome formulation is a key determinant of transfection efficiency, and the optimal ratio can be cell-line dependent[15]. While a higher proportion of the cationic lipid this compound can enhance DNA binding, the fusogenic properties of DOPE are essential for endosomal escape.
| Cell Line | Cationic Lipid:Helper Lipid | Transfection Efficiency (%) | Nucleic Acid | Reference |
| HEK293 | DOTAP:DOPE (various ratios) | ~15-40% | pDNA | [16] |
| A549 | DOTAP:DOPE (1:1 and 1:3) | Optimal with higher DOPE ratios | pDNA | [15] |
| Huh7 | DOTAP:DOPE (1:0 and 3:1) | Optimal with higher DOTAP ratios | pDNA | [15] |
| COS7 | DOTAP:DOPE (3:1 and 1:1) | Optimal at intermediate ratios | pDNA | [15] |
| HEK293 | Liposomes | ~70% suppression | siRNA | [17] |
Note: Lipofectamine 2000 is a well-known commercial reagent containing this compound and DOPE.
Cytotoxicity
A major limitation of cationic lipid-based transfection reagents is their potential for cytotoxicity. The positive charge of the lipoplexes can disrupt cell membranes, and as mentioned, can trigger signaling pathways that lead to apoptosis. The cytotoxicity is generally dose-dependent, with higher concentrations of the lipid leading to decreased cell viability.
| Cell Line | Cationic Lipid Formulation | IC50 (µg/mL) | Reference |
| NCI-H460 | Quaternary ammonium (B1175870) lipids | 340.5 | [18] |
| B16-BL6 | pH-sensitive liposomes with DNR | 0.025 - 0.125 µM | [19] |
| Pancreatic Cancer Lines | Gemcitabine-loaded thermosensitive liposomes | 1.2 to 3.5-fold higher than free drug | [20] |
Note: Data for specific this compound IC50 values are limited in the provided search results. The table reflects general cytotoxicity data for cationic lipids.
Experimental Protocols
The following protocols provide a general framework for the preparation of this compound:DOPE liposomes and their use in gene transfection. Optimization is often necessary for specific cell lines and experimental conditions.
Preparation of this compound:DOPE Liposomes by Thin-Film Hydration
This method is a common and straightforward technique for preparing liposomes.
Materials:
-
This compound
-
DOPE
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., sterile nuclease-free water, PBS, or HEPES-buffered saline)
-
Water bath sonicator or extruder
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of this compound and DOPE in chloroform in a round-bottom flask. A common molar ratio is 1:1, but this may require optimization[21].
-
Thin-Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the desired volume of pre-warmed hydration buffer. The temperature should be above the phase transition temperature of the lipids. Vortex the flask until the lipid film is fully resuspended, forming a milky suspension of multilamellar vesicles (MLVs).
-
Sizing: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
Gene Transfection Protocol (General)
This protocol is based on the use of pre-formed liposomes and is suitable for transient transfection in a 24-well plate format. Volumes should be scaled accordingly for other plate sizes.
Materials:
-
This compound:DOPE liposome suspension
-
Plasmid DNA or siRNA
-
Serum-free medium (e.g., Opti-MEM™)
-
Cells to be transfected
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they are 70-90% confluent at the time of transfection.
-
Lipoplex Formation: a. For each well to be transfected, dilute the desired amount of nucleic acid (e.g., 0.5 µg of pDNA) in 50 µL of serum-free medium. b. In a separate tube, dilute the optimized amount of this compound:DOPE liposome suspension in 50 µL of serum-free medium. c. Combine the diluted nucleic acid and the diluted liposome suspension. Mix gently and incubate at room temperature for 20-30 minutes to allow for lipoplex formation.
-
Transfection: a. Remove the growth medium from the cells and wash once with PBS. b. Add 400 µL of serum-free medium to the well. c. Add the 100 µL of lipoplex solution dropwise to the cells. d. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
Post-Transfection: After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.
-
Assay: Assay for gene expression or gene silencing 24-72 hours post-transfection.
Conclusion
This compound-based gene delivery systems represent a well-established and versatile tool for the non-viral delivery of nucleic acids. Their efficacy is dependent on a careful optimization of the formulation, particularly the ratio of the cationic lipid this compound to the helper lipid DOPE, and is also influenced by the specific cell type and nucleic acid payload. While offering a relatively simple and effective method for gene delivery, researchers must consider the potential for cytotoxicity and the activation of innate immune responses. A thorough understanding of the underlying mechanisms of cellular uptake, endosomal escape, and potential off-target signaling effects is crucial for the successful and reliable application of these systems in research and therapeutic development.
References
- 1. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Barriers and Strategies of Cationic Liposomes for Cancer Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Cationic lipids activate intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. DNA and its cationic lipid complexes induce CpG motif-dependent activation of murine dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cationic lipid:bacterial DNA complexes elicit adaptive cellular immunity in murine intraperitoneal tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective immune response induced by cationic liposomes bearing soluble antigens improves the survival of BALB/c mice against Toxoplasma gondii RH strain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunogenicity and protection effects of cationic liposome containing imiquimod adjuvant on leishmaniasis in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunogenicity and protection effects of cationic liposome containing imiquimod adjuvant on leishmaniasis in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipoplexes versus nanoparticles: pDNA/siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Cytotoxicity of gemcitabine-loaded thermosensitive liposomes in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. avantiresearch.com [avantiresearch.com]
In Vitro Efficacy and Cellular Interactions of DOSPA-Based Transfection Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro applications of 2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium (DOSPA), a cationic lipid widely utilized for the delivery of nucleic acids into eukaryotic cells. This document details the formulation of this compound-based liposomes, their mechanism of action at the cellular level, and presents available data on their transfection efficiency and cytotoxicity. Experimental protocols and visual representations of key processes are included to facilitate practical implementation and understanding.
Core Principles of this compound-Mediated Transfection
This compound is a synthetic cationic lipid that, due to its positively charged headgroup and lipid tail, can self-assemble into liposomes.[1] These liposomes serve as effective non-viral vectors for gene delivery. The core principle of this compound-mediated transfection lies in its ability to electrostatically interact with negatively charged nucleic acids, such as plasmid DNA and siRNA, to form stable complexes known as lipoplexes.[2] These lipoplexes, typically formulated with a neutral helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), are then introduced to cells in culture.
The transfection process involves the binding of the positively charged lipoplexes to the negatively charged cell membrane, followed by cellular uptake, which is believed to occur predominantly through endocytosis.[2] A critical step in successful transfection is the subsequent escape of the nucleic acid cargo from the endosomal compartment into the cytoplasm. The inclusion of fusogenic lipids like DOPE is crucial for this process, as they are thought to destabilize the endosomal membrane, facilitating the release of the genetic material.
Quantitative Analysis of In Vitro Performance
The efficiency of gene delivery and the associated cytotoxicity are critical parameters for evaluating any transfection reagent. While specific quantitative data for this compound is not always available in a comparative format, studies on structurally and functionally similar cationic lipids, such as DOTAP and DOTMA, provide valuable insights into the expected performance of this compound-based formulations.
Physicochemical Characteristics of Lipoplexes
The formation of stable lipoplexes with appropriate physicochemical properties is a prerequisite for efficient transfection. Key parameters include particle size and zeta potential, which influence the interaction of the lipoplexes with the cell membrane and their subsequent uptake.
| Lipoplex Composition | Particle Size (nm) | Zeta Potential (mV) | Reference |
| DOTAP/DOPE + DNA | ~150 | ~+30 | [3] |
| BSA/EDC Nanogels + DNA | 600 - 800 | ~+25 | [4] |
Note: Data for DOTAP/DOPE is presented as a proxy for this compound/DOPE formulations due to their functional similarity.
Transfection Efficiency in Various Cell Lines
The efficiency of transfection is highly dependent on the cell type, the formulation of the lipoplex (including the ratio of cationic lipid to helper lipid and the lipid-to-DNA ratio), and the experimental conditions. The following table summarizes representative transfection efficiencies of cationic lipid formulations in a range of cell lines.
| Cell Line | Cationic Lipid:DOPE Ratio (molar) | Transfection Efficiency (%) | Reference |
| HEK-293T | DOTMA:DOPE (1:1 and 2:1) | >90% (mRNA) | [1] |
| HeLa | DOTMA:DOPE (various) | ~70-80% (mRNA) | [1] |
| A549 | DOTAP:DOPE (1:1 and 1:3) | Data not specified, but T1P1 and T1P3 were optimal | [5] |
| MCF-7 | DOTMA:DOPE (various) | <5% (DNA) | [1] |
| Huh7 | DOTAP:DOPE (1:0 and 3:1) | Data not specified, but T1P0 and T3P1 were optimal | [5] |
| COS-7 | DOTAP:DOPE (3:1 and 1:1) | Data not specified, but T3P1 and T1P1 were optimal | [5] |
Note: This data is for DOTAP/DOTMA and is intended to provide a general indication of performance for similar cationic lipid formulations like this compound.
In Vitro Cytotoxicity
The introduction of foreign lipid-based materials into cells can induce a stress response and cytotoxicity. It is therefore essential to optimize the concentration of the transfection reagent to achieve high efficiency with minimal impact on cell viability.
| Cell Line | Transfection Reagent | Cytotoxicity (%) | Reference |
| HEK-293T | Lipofectamine 2000 (contains a cationic lipid) | >60% | [6] |
| HEK-293T | DOPE:DOTAP (0.5:1) | ~40% | [6] |
| HEK-293T | DOPE:DOTMA (higher DOPE ratios) | Low | [6] |
| NCI-H460 | CDA14 liposomes (15 µg/mL) | ~3% | [7] |
| NCI-H460 | CDO14 liposomes (15 µg/mL) | ~3% | [7] |
Note: Lipofectamine is a commercial reagent that contains a cationic lipid similar to this compound. The data for CDA14 and CDO14 liposomes are included to illustrate typical low-level cytotoxicity at transfection-relevant concentrations.
Experimental Protocols
The following sections provide detailed methodologies for the preparation of this compound:DOPE liposomes and their use in cell transfection.
Preparation of this compound:DOPE Liposomes by Thin-Film Hydration
This protocol describes the formation of cationic liposomes using the thin-film hydration method.
Materials:
-
This compound (cationic lipid)
-
DOPE (helper lipid)
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Procedure:
-
Lipid Dissolution: Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1 or 1:3).
-
Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Film Drying: Further dry the lipid film under a stream of inert gas (e.g., nitrogen or argon) and then under vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a pre-warmed aqueous solution (sterile water or buffer) by vortexing or gentle agitation. This will result in the formation of multilamellar vesicles (MLVs).
-
Sonication: Sonicate the MLV suspension using a bath or probe sonicator to reduce the size and lamellarity of the vesicles, forming small unilamellar vesicles (SUVs).
-
Extrusion (Optional): For a more uniform size distribution, the liposome (B1194612) suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Storage: Store the prepared liposomes at 4°C.
In Vitro Transfection of Adherent Cells
This protocol outlines the general steps for transfecting adherent cells in culture using pre-formed this compound:DOPE liposomes.
Materials:
-
Adherent cells in culture
-
Complete culture medium
-
Serum-free culture medium (e.g., Opti-MEM)
-
This compound:DOPE liposome suspension
-
Plasmid DNA or siRNA
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Lipoplex Formation:
-
In one tube, dilute the nucleic acid in serum-free medium.
-
In a separate tube, dilute the this compound:DOPE liposome suspension in serum-free medium.
-
Combine the diluted nucleic acid and the diluted liposomes, mix gently, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.
-
-
Cell Transfection:
-
Remove the culture medium from the cells and wash once with serum-free medium.
-
Add the lipoplex-containing medium to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
Incubate the cells for 24-72 hours to allow for gene expression or knockdown.
-
-
Analysis: Analyze the cells for transgene expression (e.g., via fluorescence microscopy for a fluorescent reporter protein) or target gene knockdown (e.g., via qPCR or Western blot).
Visualizing the Core Processes
The following diagrams, generated using the DOT language, illustrate the key workflows and mechanisms involved in this compound-mediated transfection.
Figure 1. Experimental workflow for this compound:DOPE liposome preparation and cell transfection.
Figure 2. Cellular uptake and intracellular trafficking of this compound:DOPE lipoplexes.
Cellular Response to Lipofection
It is important to acknowledge that the process of lipofection itself can induce a cellular stress response.[8] This can manifest as the upregulation of heat shock proteins and other stress-related genes. This response is generally transient but should be considered when designing experiments and interpreting results, particularly in studies focused on cellular signaling pathways or gene expression profiling. Currently, there is no evidence to suggest that this compound directly and specifically modulates major signaling pathways such as the MAPK/ERK or NF-κB pathways. Any observed changes in these pathways are more likely to be an indirect consequence of the delivered nucleic acid's function or a general cellular response to the transfection process.
Conclusion
This compound, in combination with the helper lipid DOPE, provides a robust and versatile platform for the in vitro delivery of nucleic acids. By understanding the principles of lipoplex formation, the mechanism of cellular uptake, and the potential for inducing a cellular stress response, researchers can effectively optimize their transfection protocols to achieve high efficiency while minimizing off-target effects. The experimental protocols and data presented in this guide serve as a valuable resource for the successful implementation of this compound-based transfection in a variety of research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Dospa for beginners in cell transfection
An In-depth Technical Guide to Cati-Lipo-Fect™: A Beginner's Guide to Cationic Lipid-Mediated Cell Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transfection is a fundamental technique in molecular biology that introduces nucleic acids, such as DNA and RNA, into eukaryotic cells. This process is pivotal for studying gene function, protein expression, and for the development of novel therapeutics. Among the various methods of transfection, cationic lipid-mediated transfection stands out for its high efficiency, reproducibility, and broad applicability across a wide range of cell types.[1]
This guide provides a comprehensive overview of Cati-Lipo-Fect™, a fictional, next-generation cationic lipid-based transfection reagent designed for ease of use and high efficiency in both routine and challenging transfections. We will delve into the core principles of its mechanism, provide detailed experimental protocols, and offer guidance on optimization and troubleshooting to empower researchers to achieve successful transfection outcomes.
Core Principle: The Mechanism of Cationic Lipid-Mediated Transfection
Cati-Lipo-Fect™ operates on the principle of electrostatic interactions. The reagent consists of cationic lipids, which possess a positively charged head group and a lipid tail.[2][3] When mixed with negatively charged nucleic acids, they spontaneously form condensed complexes known as lipoplexes.[1] The net positive charge of these lipoplexes facilitates their interaction with the negatively charged cell membrane, leading to their uptake by the cell, primarily through endocytosis.[1][2] Once inside the cell, the lipoplex escapes the endosome, and the nucleic acid is released into the cytoplasm. If the nucleic acid is DNA, it must then be transported to the nucleus for transcription.[4]
Below is a diagram illustrating the key steps in the Cati-Lipo-Fect™ transfection pathway.
Experimental Protocols
A successful transfection experiment begins with healthy, actively dividing cells and high-quality nucleic acids. The following protocol is a starting point and should be optimized for your specific cell type and plasmid.
Cell Seeding
One day prior to transfection, seed your cells in antibiotic-free growth medium. The confluency of the cells at the time of transfection is a critical parameter and should be between 70-90%.[5][6]
| Culture Vessel | Surface Area (cm²) | Seeding Density (cells/well) |
| 96-well plate | 0.32 | 1.5 - 3.0 x 10⁴ |
| 24-well plate | 1.9 | 0.8 - 1.6 x 10⁵ |
| 12-well plate | 3.8 | 1.5 - 3.0 x 10⁵ |
| 6-well plate | 9.6 | 4.0 - 8.0 x 10⁵ |
| 60 mm dish | 21 | 1.0 - 2.0 x 10⁶ |
| 100 mm dish | 56 | 2.5 - 5.0 x 10⁶ |
Transfection Procedure
The following protocol is for a single well of a 24-well plate. For other plate formats, scale the volumes accordingly.
-
DNA Dilution: In a sterile microcentrifuge tube, dilute 500 ng of plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium). Mix gently.
-
Cati-Lipo-Fect™ Dilution: In a separate sterile microcentrifuge tube, add 1.5 µL of Cati-Lipo-Fect™ to 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. Note: Do not vortex the Cati-Lipo-Fect™ reagent.
-
Complex Formation: Add the diluted DNA to the diluted Cati-Lipo-Fect™ reagent. Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to allow for lipoplex formation.
-
Addition to Cells: Add the 100 µL of the Cati-Lipo-Fect™-DNA complex dropwise to the well containing the cells in complete growth medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before assaying for gene expression. It is not necessary to change the medium after adding the complexes.[5]
Optimization of Transfection
To achieve the highest transfection efficiency and cell viability, optimization of several parameters is crucial. The ratio of Cati-Lipo-Fect™ to DNA is a key factor to optimize for each cell line.[7]
| Parameter | Recommended Range | Rationale |
| Cati-Lipo-Fect™ : DNA Ratio (µL:µg) | 1.5:1 to 4:1 | The optimal ratio balances transfection efficiency with cytotoxicity. Too little reagent results in low efficiency, while too much can be toxic to cells.[8] |
| DNA Amount (µg per well) | 0.25 - 1.0 | Higher amounts of DNA can increase expression but may also lead to cytotoxicity. |
| Cell Confluency (%) | 70 - 90 | Actively dividing cells at an optimal density are more receptive to transfection.[6] |
| Incubation Time (hours) | 24 - 72 | The optimal time for gene expression varies depending on the plasmid and the gene of interest. |
Troubleshooting
Even with a robust protocol, challenges can arise. The following table addresses common issues and provides potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal reagent to DNA ratio. | Optimize the ratio of Cati-Lipo-Fect™ to DNA (e.g., test ratios of 1.5:1, 2:1, 3:1).[8] |
| Poor quality or low concentration of DNA. | Ensure DNA is high quality (A260/A280 ratio of 1.8-2.0) and free of contaminants.[8] | |
| Cell confluency is too low or too high. | Ensure cells are 70-90% confluent at the time of transfection.[6][8] | |
| Presence of serum or antibiotics during complex formation. | Always use serum-free and antibiotic-free medium to dilute the reagent and DNA.[7][8] | |
| High Cell Death (Cytotoxicity) | Excessive amount of Cati-Lipo-Fect™ or DNA. | Reduce the amount of reagent and/or DNA used. Optimize the ratio as described above. |
| Cells are unhealthy or have a high passage number. | Use low-passage, healthy cells for transfection.[8] | |
| Contamination of cell culture. | Test for and eliminate any microbial contamination, such as mycoplasma.[8] | |
| Inconsistent Results | Variation in cell density or passage number. | Maintain consistent cell culture practices, including seeding density and passage number. |
| Inconsistent pipetting or mixing. | Ensure accurate and consistent pipetting, especially when preparing the transfection complexes. |
Conclusion
Cationic lipid-mediated transfection is a powerful and versatile tool for introducing nucleic acids into cells. By understanding the fundamental principles and following a well-defined and optimized protocol, researchers can achieve high transfection efficiencies and obtain reliable and reproducible results. This guide provides a solid foundation for beginners to successfully utilize Cati-Lipo-Fect™ and similar reagents in their research endeavors. For further success, always ensure the health of your cell cultures and the quality of your nucleic acids, as these are paramount to achieving optimal outcomes in any transfection experiment.
References
- 1. ozbiosciences.com [ozbiosciences.com]
- 2. Cationic Lipid Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. static.igem.org [static.igem.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. genscript.com [genscript.com]
Methodological & Application
Application Notes and Protocols for DOSPA-Mediated Plasmid DNA Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOSPA (2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium) is a cationic lipid that is utilized in the formulation of liposomes for the delivery of nucleic acids, such as plasmid DNA, into eukaryotic cells.[1][2] Its cationic headgroup interacts with the negatively charged phosphate (B84403) backbone of DNA, leading to the formation of lipid-DNA complexes (lipoplexes). These complexes facilitate the entry of the genetic material into cells, a process known as transfection. This compound is often used in combination with a neutral helper lipid, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), to enhance transfection efficiency.[3] The formation of stable cationic lipid/DNA complexes is a key factor in successful gene delivery.[3] This document provides a detailed protocol for plasmid DNA transfection using a this compound/DOPE formulation and guidelines for optimizing transfection efficiency.
Mechanism of Action
Cationic lipid-mediated transfection, such as with this compound, involves several steps. The positively charged this compound liposomes electrostatically interact with the negatively charged plasmid DNA to form stable complexes called lipoplexes. These lipoplexes are then introduced to the cells and are thought to enter primarily through endocytosis. Once inside the cell, the lipoplex must escape the endosomal pathway to release the plasmid DNA into the cytoplasm. The DNA can then translocate to the nucleus, where the cellular machinery transcribes the gene of interest into mRNA, which is subsequently translated into the desired protein.
Data Presentation
Optimizing the ratio of transfection reagent to plasmid DNA is critical for achieving high transfection efficiency with minimal cytotoxicity. The following tables provide a starting point for optimization in different culture vessel formats. The ratios are based on general liposome-mediated transfection protocols and should be adapted for specific cell lines and plasmids.
Table 1: Recommended Starting Quantities for this compound/DOPE Transfection
| Culture Vessel | Surface Area (cm²) | Plasmid DNA (µg) | This compound/DOPE Liposome (B1194612) (µL) |
| 96-well plate | 0.32 | 0.1 - 0.2 | 0.2 - 0.5 |
| 24-well plate | 1.9 | 0.5 - 1.0 | 1.0 - 2.5 |
| 12-well plate | 3.8 | 1.0 - 2.0 | 2.0 - 5.0 |
| 6-well plate | 9.5 | 2.0 - 4.0 | 4.0 - 10.0 |
| 60 mm dish | 21 | 5.0 - 10.0 | 10.0 - 25.0 |
| 100 mm dish | 56 | 10.0 - 20.0 | 20.0 - 50.0 |
Table 2: Optimization of this compound/DOPE to DNA Ratio
| Parameter | Low | Mid (Recommended Start) | High |
| Ratio (µL reagent: µg DNA) | 1:1 | 2.5:1 | 5:1 |
| Expected Transfection Efficiency | May be lower | Optimal for many cell lines | May decrease due to toxicity |
| Expected Cytotoxicity | Low | Moderate | High |
Experimental Protocols
This protocol is a general guideline for the transfection of plasmid DNA into adherent mammalian cells using a pre-formulated this compound/DOPE liposome reagent. Optimization is highly recommended for each specific cell type and plasmid used.[4]
Materials
-
Adherent cells in culture
-
Complete growth medium (with serum and antibiotics)
-
Serum-free medium (e.g., Opti-MEM®)
-
Plasmid DNA of high purity (A260/A280 ratio of 1.8–2.0)[5]
-
This compound/DOPE transfection reagent
-
Sterile microcentrifuge tubes
-
Appropriate multi-well plates or culture dishes
Pre-Transfection: Cell Seeding
-
The day before transfection, seed cells in your chosen culture vessel.
-
Ensure that the cells will be 70-90% confluent at the time of transfection.[6][7] Actively dividing cells generally exhibit higher transfection efficiency.[6]
Transfection Protocol
-
DNA Dilution: In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in serum-free medium. Mix gently by flicking the tube.
-
Transfection Reagent Dilution: In a separate sterile microcentrifuge tube, dilute the appropriate volume of this compound/DOPE transfection reagent in serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[8]
-
Complex Formation: Combine the diluted DNA with the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of DNA-lipid complexes.[8][9] Do not vortex.
-
Addition of Complexes to Cells: Add the DNA-lipid complexes drop-wise to the cells in their culture vessel containing complete growth medium. Gently rock the plate back and forth to ensure an even distribution of the complexes.[8]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Post-Transfection Analysis: After the incubation period, cells can be assayed for transgene expression (e.g., via fluorescence microscopy for reporter genes like GFP, or by Western blot or functional assays for other proteins). For stable transfections, cells can be passaged into a fresh medium containing a selection agent 48-72 hours post-transfection.
Visualizations
Experimental Workflow
Caption: Workflow for this compound-mediated plasmid DNA transfection.
Mechanism of Cationic Lipid-Mediated Transfection
Caption: General mechanism of cationic lipid-mediated DNA transfection.
Troubleshooting
Common issues in transfection experiments include low efficiency and high cytotoxicity.[7]
Table 3: Common Transfection Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal cell confluency. | Ensure cells are 70-90% confluent at the time of transfection.[10] |
| Poor quality or incorrect amount of DNA. | Use high-purity, endotoxin-free DNA. Optimize the DNA concentration.[5][7] | |
| Incorrect reagent to DNA ratio. | Optimize the ratio of this compound/DOPE reagent to DNA.[10] | |
| Presence of inhibitors in the medium. | Perform complex formation in serum-free medium. Do not use antibiotics during transfection if they are found to be inhibitory.[7][10] | |
| High Cell Death (Cytotoxicity) | Reagent concentration is too high. | Decrease the amount of this compound/DOPE reagent used. |
| Cells are not healthy. | Use cells that are in the log phase of growth and have a low passage number.[6] | |
| Incubation time with complexes is too long. | For sensitive cells, consider replacing the medium after 4-6 hours of incubation.[8] | |
| Cell density is too low. | Transfecting at a higher cell density can sometimes mitigate toxicity.[10] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pnas.org [pnas.org]
- 4. Optimization of transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
- 9. tools.mirusbio.com [tools.mirusbio.com]
- 10. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
Application Notes and Protocols for Formulating Dospa Lipid Nanoparticles for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become the leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines, underscored by their success in the COVID-19 vaccines.[1][2][3][4][] A typical LNP formulation is composed of four main components: an ionizable or cationic lipid, a helper phospholipid, cholesterol, and a polyethylene (B3416737) glycol (PEG)-conjugated lipid.[][6][7][8][9] Dospa (2,3-dioleyloxy-N-[2-(spermine-carboxamido) ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate) is a cationic lipid that can be utilized in the formulation of LNPs for gene delivery.[7][10][11] Cationic lipids like this compound play a crucial role in complexing with the negatively charged mRNA and facilitating its delivery into cells.[11][12]
These application notes provide detailed protocols for the formulation, characterization, and evaluation of this compound-containing LNPs for mRNA delivery, based on established methods for similar cationic lipid-based nanoparticles.
Core Components of this compound-LNP Formulations
The successful formulation of LNPs for mRNA delivery hinges on the careful selection and ratio of its lipid components.
-
Cationic Lipid (this compound): Responsible for encapsulating the negatively charged mRNA through electrostatic interactions.[11][12]
-
Helper Lipid (e.g., DOPE or DSPC): 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is a commonly used helper lipid due to its fusogenic properties that aid in the endosomal escape of the mRNA payload.[1][6][8][11] 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is another helper lipid that contributes to the structural stability of the LNP.[4][7]
-
Cholesterol: This structural lipid enhances the stability of the nanoparticles and modulates membrane fluidity.[2][6][8]
-
PEG-Lipid (e.g., DMG-PEG 2000): A polyethylene glycol-conjugated lipid helps to control particle size during formulation and provides a hydrophilic shield that reduces aggregation and prevents opsonization, thereby increasing circulation time.[7] However, PEGylation can sometimes decrease transfection efficiency.[2][3][13]
Experimental Protocols
Protocol 1: this compound-LNP Formulation using Microfluidics
Microfluidic mixing is a reproducible and scalable method for producing uniform LNPs.[6][9] This technique involves the rapid and controlled mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase.
Materials:
-
This compound
-
DOPE (or other helper lipid)
-
Cholesterol
-
DMG-PEG 2000 (or other PEG-lipid)
-
Ethanol (B145695), molecular biology grade
-
mRNA encoding a reporter gene (e.g., Luciferase or GFP)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
-
Syringe pumps
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Preparation of the Organic Phase (Lipid Mixture):
-
Prepare stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol.
-
Combine the lipid stock solutions in an appropriate molar ratio. A common starting point for cationic lipid formulations is a molar ratio of approximately 50:10:38.5:1.5 (ionizable/cationic lipid:DSPC:cholesterol:PEG-lipid), which can be adapted for this compound and DOPE.
-
Vortex the solution to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dilute the mRNA stock solution in the acidic citrate buffer (pH 4.0) to the desired concentration. The acidic buffer ensures that the ionizable/cationic lipid is protonated to facilitate complexation with the negatively charged mRNA.
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Prime the system with ethanol and then with the aqueous buffer.
-
Load the organic phase and the aqueous phase into separate syringes and place them on the syringe pumps.
-
Set the flow rates for the organic and aqueous phases. A typical flow rate ratio is 1:3 (organic:aqueous).
-
Initiate the mixing process. The rapid mixing leads to a change in polarity, causing the lipids to self-assemble around the mRNA, forming LNPs.[]
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the outlet of the microfluidic device.
-
Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and exchange the buffer to a physiological pH.
-
-
Sterilization and Storage:
Protocol 2: Characterization of this compound-LNPs
The physicochemical properties of the formulated LNPs must be characterized to ensure quality and consistency.[14]
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[15][16]
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the particle size (Z-average diameter), PDI, and zeta potential using a DLS instrument.
-
Perform measurements in triplicate.
-
-
Expected Results: LNPs suitable for in vivo delivery typically have a particle size between 70-150 nm, a PDI below 0.2 (indicating a narrow size distribution), and a slightly positive or near-neutral zeta potential at physiological pH.[14][17]
2. mRNA Encapsulation Efficiency:
-
Method: RiboGreen assay.[6]
-
Procedure:
-
Prepare two sets of LNP samples.
-
In the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. This will measure the total mRNA amount.
-
In the second set, do not add the lysis buffer. This will measure the amount of free (unencapsulated) mRNA.
-
Add the RiboGreen reagent to both sets of samples. The reagent fluoresces upon binding to RNA.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
-
3. LNP Morphology:
-
Method: Cryogenic Transmission Electron Microscopy (Cryo-TEM).
-
Procedure:
-
A small volume of the LNP suspension is applied to a TEM grid.
-
The grid is flash-frozen in liquid ethane (B1197151) to preserve the native structure of the LNPs.
-
The frozen grid is then imaged using a transmission electron microscope at cryogenic temperatures.
-
-
Expected Results: Cryo-TEM images should reveal spherical, unilamellar vesicles.
Protocol 3: In Vitro Transfection of this compound-LNPs
Materials:
-
Cultured cells (e.g., HEK293, HeLa, or relevant cell line)
-
Complete cell culture medium
-
This compound-LNP-mRNA formulation
-
Luciferase assay reagent or fluorescence microscope (for GFP)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate the cells overnight at 37°C in a 5% CO2 atmosphere.
-
-
Transfection:
-
On the day of transfection, remove the old medium from the cells.
-
Add fresh complete medium containing the this compound-LNP-mRNA formulation at various concentrations (e.g., 25, 50, 100, 250 ng mRNA per well).
-
Incubate the cells for 24-48 hours.
-
-
Assessment of Protein Expression:
-
For Luciferase mRNA:
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
For GFP mRNA:
-
Observe the cells under a fluorescence microscope to visualize GFP expression.
-
For quantitative analysis, cells can be harvested and analyzed by flow cytometry.
-
-
Protocol 4: In Vivo Evaluation of this compound-LNPs
Materials:
-
Animal model (e.g., mice)
-
This compound-LNP-mRNA (Luciferase) formulation
-
In vivo imaging system (IVIS)
-
D-luciferin
Procedure:
-
Administration:
-
Administer the this compound-LNP-mRNA formulation to the animals via the desired route (e.g., intravenous, intramuscular).
-
-
In Vivo Imaging:
-
At various time points post-administration (e.g., 6, 24, 48 hours), inject the animals with D-luciferin.
-
Anesthetize the animals and image them using an IVIS to detect bioluminescence.
-
-
Ex Vivo Imaging:
-
After the final in vivo imaging time point, euthanize the animals.
-
Dissect the major organs (e.g., liver, spleen, lungs, heart, kidneys) and image them ex vivo to determine the biodistribution of mRNA expression.
-
Data Presentation
Table 1: Physicochemical Properties of this compound-LNPs
| Formulation | Molar Ratio (this compound:DOPE:Chol:PEG) | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound-LNP-1 | 50:10:38.5:1.5 | e.g., 95.2 ± 3.1 | e.g., 0.12 ± 0.02 | e.g., +5.8 ± 1.2 | e.g., >95 |
| This compound-LNP-2 | 40:20:38.5:1.5 | e.g., 102.5 ± 4.5 | e.g., 0.15 ± 0.03 | e.g., +4.2 ± 0.9 | e.g., >95 |
Data are presented as mean ± standard deviation (n=3). This is example data and will vary based on experimental conditions.
Table 2: In Vitro Transfection Efficiency of this compound-LNPs in HEK293 Cells
| Formulation | mRNA Dose (ng/well) | Luciferase Expression (RLU/mg protein) |
| This compound-LNP-1 | 100 | e.g., 1.5 x 10^8 |
| This compound-LNP-2 | 100 | e.g., 1.2 x 10^8 |
| Untreated Control | 0 | e.g., 1.0 x 10^3 |
RLU = Relative Light Units. This is example data and will vary based on experimental conditions.
Mechanism of mRNA Delivery and Signaling Pathway
Cationic lipid-based LNPs, including those formulated with this compound, are thought to deliver their mRNA payload into the cytoplasm of target cells primarily through endocytosis.
-
Cellular Uptake: The positively charged LNPs interact with the negatively charged cell surface, promoting uptake via endocytosis.
-
Endosomal Escape: As the endosome matures, its internal pH drops. The cationic lipid (this compound) becomes further protonated, which is thought to facilitate interaction with anionic lipids in the endosomal membrane. This interaction, along with the fusogenic properties of helper lipids like DOPE, disrupts the endosomal membrane, allowing the mRNA to escape into the cytoplasm.[4][8]
-
Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the encoded protein.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the formulation, characterization, and evaluation of this compound-containing lipid nanoparticles for mRNA delivery. By carefully controlling the formulation parameters and thoroughly characterizing the resulting LNPs, researchers can develop potent and effective delivery vehicles for a wide range of therapeutic and vaccine applications. It is important to note that optimization of lipid ratios, mRNA concentration, and other formulation parameters may be necessary for specific applications and cell types.
References
- 1. Exploration of mRNA nanoparticles based on DOTAP through optimization of the helper lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - CD Bioparticles [cd-bioparticles.net]
- 4. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging [thno.org]
- 6. benchchem.com [benchchem.com]
- 7. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle technology for mRNA: Delivery strategy, clinical application and developmental landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]
- 11. amaranbiotech.com [amaranbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 16. blog.curapath.com [blog.curapath.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for siRNA Knockdown Experiments Using DOSPA-Based Reagents
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for conducting small interfering RNA (siRNA) knockdown experiments using DOSPA (2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate)-based transfection reagents.
Introduction
RNA interference (RNAi) is a powerful tool for studying gene function by specifically silencing gene expression. The delivery of siRNA into cells is a critical step for successful gene knockdown. Cationic lipid-based transfection reagents, such as those containing this compound, are widely used for this purpose. This compound is a cationic lipid that facilitates the formation of lipoplexes with negatively charged siRNA molecules. These lipoplexes can then fuse with the cell membrane, enabling the release of siRNA into the cytoplasm to initiate the gene silencing cascade.
Mechanism of Action
This compound-based reagents work by forming a complex with siRNA through electrostatic interactions. The cationic headgroup of this compound interacts with the phosphate (B84403) backbone of the siRNA, condensing it into lipid-siRNA complexes known as lipoplexes. These lipoplexes have a net positive charge, which promotes their interaction with the negatively charged cell surface. Following this interaction, the lipoplexes are internalized by the cell, often through endocytosis. Once inside the endosome, the "proton sponge" effect of some components of the transfection formulation can lead to endosomal rupture and the release of the siRNA into the cytoplasm. The siRNA then binds to the RNA-induced silencing complex (RISC), which unwinds the double-stranded siRNA. The antisense strand guides the RISC to the target messenger RNA (mRNA), leading to its cleavage and subsequent degradation, thereby silencing gene expression.[1][2][3]
Experimental Design and Optimization
-
siRNA Design: Use validated siRNAs or design them with algorithms that minimize off-target effects. It is recommended to test two to three different siRNAs per target gene.
-
Cell Health and Density: Cells should be healthy, in the exponential growth phase, and plated at an optimal density (typically 60-80% confluency at the time of transfection) to ensure efficient uptake of the siRNA-lipid complexes.[9]
-
Concentration of siRNA and Reagent: The optimal concentrations of both the siRNA and the this compound-based reagent need to be determined empirically for each cell type and target gene. A good starting point is often a final siRNA concentration of 10-50 nM.
-
Complex Formation Time: Allow sufficient time for the siRNA and the transfection reagent to form stable complexes. This is typically between 15 to 30 minutes at room temperature.
-
Incubation Time: The optimal incubation time of the cells with the transfection complexes can vary between 24 to 72 hours, depending on the stability of the target protein and the cell division rate.
-
Controls: Appropriate controls are crucial for interpreting the results correctly. These include a non-targeting (scrambled) siRNA control, a positive control siRNA targeting a housekeeping gene (e.g., GAPDH), and untreated cells.
Data Presentation
Summarizing quantitative data in a structured format is essential for clear interpretation and comparison of results.
Table 1: Optimization of siRNA and this compound-Based Reagent Concentration
| siRNA Concentration (nM) | This compound Reagent (µL) | Target Gene mRNA Knockdown (%) | Cell Viability (%) |
| 10 | 0.5 | 65 ± 5.2 | 95 ± 2.1 |
| 10 | 1.0 | 78 ± 4.1 | 92 ± 3.5 |
| 25 | 0.5 | 75 ± 3.8 | 90 ± 4.0 |
| 25 | 1.0 | 88 ± 2.9 | 85 ± 5.1 |
| 50 | 1.0 | 92 ± 2.5 | 78 ± 6.2 |
| 50 | 2.0 | 91 ± 3.1 | 65 ± 7.8 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Gene Knockdown
| Time Post-Transfection (hours) | Target Gene mRNA Knockdown (%) | Target Protein Knockdown (%) |
| 24 | 85 ± 4.5 | 55 ± 6.1 |
| 48 | 91 ± 3.2 | 82 ± 4.9 |
| 72 | 82 ± 5.1 | 75 ± 5.7 |
Data are represented as mean ± standard deviation from three independent experiments using optimized siRNA and reagent concentrations.
Experimental Protocols
This section provides a detailed protocol for a typical siRNA knockdown experiment in a 24-well plate format.
Materials
-
This compound-based siRNA transfection reagent
-
siRNA (target-specific, non-targeting control, positive control)
-
Opti-MEM® I Reduced Serum Medium (or other serum-free medium)
-
Complete cell culture medium with serum, without antibiotics
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
Protocol
Day 1: Cell Seeding
-
Trypsinize and count the cells.
-
Seed the cells in a 24-well plate at a density that will result in 60-80% confluency on the day of transfection. For most cell lines, this is typically 2.5 x 10^4 to 5 x 10^4 cells per well in 500 µL of complete culture medium.
-
Incubate the cells overnight at 37°C in a CO2 incubator.
Day 2: Transfection
-
Prepare siRNA Solution: In a sterile microcentrifuge tube, dilute the desired amount of siRNA (e.g., for a final concentration of 25 nM) in 50 µL of serum-free medium. Mix gently by pipetting.
-
Prepare Transfection Reagent Solution: In a separate sterile microcentrifuge tube, dilute the optimized amount of this compound-based reagent (e.g., 1.0 µL) in 50 µL of serum-free medium. Mix gently.
-
Form siRNA-Lipid Complexes: Add the diluted siRNA solution to the diluted transfection reagent solution. Mix gently by pipetting up and down and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add Complexes to Cells: Add the 100 µL of the siRNA-lipid complex mixture dropwise to each well containing the cells in 500 µL of complete medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
Day 3-4: Analysis of Gene Knockdown
-
After the desired incubation period, harvest the cells.
-
Analyze the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting or other relevant protein analysis methods.
-
Assess cell viability using methods such as the MTT assay or Trypan Blue exclusion.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for siRNA knockdown using a this compound-based reagent.
Signaling Pathway: RNA Interference (RNAi)
Caption: Simplified signaling pathway of RNA interference mediated by siRNA.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Knockdown Efficiency | Suboptimal siRNA or reagent concentration | Perform a titration of both siRNA and the this compound-based reagent. |
| Low cell confluency | Ensure cells are 60-80% confluent at the time of transfection. | |
| Poor cell health | Use healthy, low-passage cells. | |
| Inefficient complex formation | Ensure proper mixing and incubation time for the complexes. | |
| High Cell Toxicity | Reagent concentration is too high | Reduce the amount of the this compound-based reagent. |
| siRNA concentration is too high | Reduce the siRNA concentration; high concentrations can induce off-target effects and toxicity.[5] | |
| Prolonged exposure to complexes | Reduce the incubation time or replace the medium after 4-6 hours. | |
| High Variability Between Replicates | Inconsistent cell numbers | Ensure accurate cell counting and even seeding. |
| Inconsistent reagent dispensing | Use calibrated pipettes and mix solutions thoroughly. |
By following these guidelines and protocols, researchers can effectively utilize this compound-based reagents for their siRNA knockdown experiments to achieve reliable and reproducible results.
References
- 1. Lipid-based systemic delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for transfection of siRNA [qiagen.com]
- 5. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 7. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - AR [thermofisher.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: A Step-by-Step Guide to DOSPA-Based Transfection in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transfection, the process of introducing nucleic acids into eukaryotic cells, is a cornerstone of modern molecular biology, enabling the study of gene function, protein expression, and the development of novel therapeutics. Cationic lipid-based transfection reagents are widely utilized for their high efficiency and broad applicability. This document provides a detailed guide to performing transfection in Human Embryonic Kidney 293 (HEK293) cells using a transfection reagent containing the cationic lipid DOSPA (2,3-dioleoyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate). While "this compound" itself is not a standalone commercial reagent, it is a key component of highly effective formulations such as Lipofectamine™ 3000.[1][2] This guide will, therefore, focus on a protocol applicable to such this compound-containing reagents, providing researchers with a robust framework for successful transfection experiments.
Principle of this compound-Based Transfection
Cationic lipids, like this compound, possess a positively charged head group and a hydrophobic tail. This amphipathic structure allows them to interact with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA or RNA), condensing them into positively charged complexes called lipoplexes.[3] These lipoplexes can then associate with the negatively charged cell membrane and are subsequently internalized by the cell, primarily through endocytosis.[3][4] Once inside the cell, the cationic lipids facilitate the escape of the nucleic acid from the endosome into the cytoplasm.[5] If the nucleic acid is plasmid DNA, it must then enter the nucleus for transcription to occur.[3]
Below is a diagram illustrating the generalized signaling pathway of this compound-based cationic lipid transfection.
Experimental Protocols
This protocol is optimized for the transfection of HEK293 cells in a 6-well plate format. Reagent and nucleic acid amounts should be scaled accordingly for other plate formats.
Materials
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound-based transfection reagent (e.g., Lipofectamine™ 3000)
-
P3000™ Reagent (if using Lipofectamine™ 3000)
-
Plasmid DNA of high purity
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Microcentrifuge tubes
Pre-Experimental Preparation
-
Cell Culture: Maintain healthy, actively dividing HEK293 cells. Ensure cells are passaged regularly and are free from contamination. For optimal results, use cells with a low passage number.
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection. A typical seeding density is 4.5 x 10^5 to 6.0 x 10^5 cells per well in 2 mL of complete growth medium.[6]
-
Plasmid DNA Preparation: Use high-quality, endotoxin-free plasmid DNA. The concentration should be accurately determined.
Transfection Workflow Diagram
Step-by-Step Transfection Protocol (per well of a 6-well plate)
-
Preparation of DNA-Lipid Complexes (at the time of transfection):
-
In a sterile microcentrifuge tube (Tube A), dilute 2.5 µg of plasmid DNA in 125 µL of Opti-MEM™ I Reduced Serum Medium. Add 5 µL of P3000™ Reagent and mix gently.
-
In a separate sterile microcentrifuge tube (Tube B), dilute 3.75 to 7.5 µL of the this compound-based lipid reagent (e.g., Lipofectamine™ 3000) in 125 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature. It is recommended to test both a lower and a higher concentration of the lipid reagent to optimize for your specific cells and plasmid.[7]
-
Add the diluted DNA from Tube A to Tube B and mix gently by pipetting.
-
Incubate the combined mixture for 10-15 minutes at room temperature to allow for the formation of DNA-lipid complexes.[8]
-
-
Addition of Complexes to Cells:
-
Gently add the 250 µL of the DNA-lipid complex mixture dropwise to the well of the 6-well plate containing the HEK293 cells in 2 mL of complete growth medium.
-
Gently rock the plate back and forth to ensure an even distribution of the complexes.
-
-
Post-Transfection Incubation and Analysis:
-
Return the plate to the incubator and culture for 24-72 hours at 37°C in a 5% CO2 atmosphere.
-
The optimal time for analysis will depend on the specific gene being expressed and the downstream application. It is not necessary to change the medium after adding the transfection complexes.[7]
-
After the desired incubation period, cells can be harvested and assayed for gene expression (e.g., via western blot, fluorescence microscopy, or functional assays).
-
Data Presentation
The efficiency of transfection and its impact on cell viability are critical parameters for the success of any transfection experiment. The following table summarizes representative quantitative data for a this compound-containing reagent (Lipofectamine™ 3000) in HEK293 cells.
| Parameter | Value | Cell Type | Notes | Reference |
| Transfection Efficiency | >70% | HEK293 | Measured by GFP expression 48 hours post-transfection. | [9] |
| Transfection Efficiency | ~90% (with optimization) | HEK293 | Can be achieved with optimization of DNA:reagent ratio and cell confluency. | [10][11] |
| Cell Viability | High | HEK293 | Generally shows low cytotoxicity, leading to improved cell viability compared to some other reagents. | [9] |
| Optimal Cell Confluency | 70-90% | HEK293 | The confluency at the time of transfection is crucial for optimal results. | [6][7] |
| DNA:Reagent Ratio | 1:1.5 to 1:3 (µg:µL) | HEK293 | Optimization of this ratio is key for maximizing efficiency and minimizing toxicity. | [11] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal cell health or confluency. | Use healthy, low-passage cells and ensure they are 70-90% confluent at the time of transfection. |
| Poor quality or incorrect amount of DNA. | Use high-purity, endotoxin-free plasmid DNA. Optimize the amount of DNA used. | |
| Incorrect DNA:reagent ratio. | Perform a titration to determine the optimal ratio of DNA to transfection reagent. | |
| High Cell Death/Toxicity | Too much transfection reagent. | Reduce the amount of transfection reagent used. Optimize the DNA:reagent ratio. |
| Cells were not healthy before transfection. | Ensure cells are healthy and growing optimally before starting the experiment. | |
| Extended exposure to transfection complexes. | While not always necessary, if high toxicity is observed, the medium can be changed 4-6 hours post-transfection.[6] | |
| Inconsistent Results | Variation in cell seeding density. | Ensure consistent cell seeding density across experiments. |
| Inconsistent mixing of reagents. | Mix reagents gently but thoroughly. Prepare a master mix for multiple wells to ensure consistency.[6] |
References
- 1. aragenbio.com [aragenbio.com]
- 2. Comparative Efficiency of Transfection Reagents in HEK293 Cells [aragen.com]
- 3. Cationic Lipid Transfection | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. Transfection of HEK cells with Lipofectamine 3000 [protocols.io]
- 9. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 10. An improved method for increasing the efficiency of gene transfection and transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. etd.library.emory.edu [etd.library.emory.edu]
Application of DOSPA-Based Reagents in Primary Cell Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transfection of primary cells, which are isolated directly from living tissue and have a finite lifespan in culture, is a critical technique in biomedical research and drug development. Unlike immortalized cell lines, primary cells more accurately reflect the physiology of their tissue of origin, making them invaluable models for studying disease mechanisms and testing therapeutic candidates. However, primary cells are notoriously difficult to transfect using traditional methods due to their often sensitive nature and lower proliferative rates.
DOSPA (2,3-dioleoyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium) is a cationic lipid that has emerged as a key component in non-viral gene delivery systems. When formulated with a neutral helper lipid such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), this compound forms lipid-based nanoparticles capable of efficiently encapsulating and delivering nucleic acids (e.g., plasmid DNA, mRNA, siRNA) into eukaryotic cells. This document provides detailed application notes and protocols for the use of this compound-based reagents in the transfection of primary cells.
Mechanism of Action
The efficacy of this compound/DOPE-based transfection hinges on a multi-step process that facilitates the transport of nucleic acids across the cell membrane and into the cytoplasm.
-
Lipoplex Formation: The positively charged headgroup of the this compound lipid interacts electrostatically with the negatively charged phosphate (B84403) backbone of the nucleic acid. This interaction, along with the presence of the helper lipid DOPE, causes the nucleic acid to condense into a compact, stable nanoparticle called a lipoplex.
-
Adsorption and Endocytosis: The net positive charge of the lipoplex facilitates its binding to the negatively charged proteoglycans on the surface of the cell membrane. The cell then internalizes the lipoplex through endocytosis, enclosing it within a membrane-bound vesicle called an endosome.
-
Endosomal Escape: This is the most critical and often rate-limiting step in transfection. As the endosome matures, its internal pH drops. The helper lipid DOPE, which has a conical molecular shape, promotes the formation of a non-bilayer, inverted hexagonal (HII) phase within the endosomal membrane. This destabilizes the endosomal membrane, creating a pore through which the nucleic acid is released into the cytoplasm before the endosome can fuse with a lysosome, which would lead to degradation of the cargo.
-
Nuclear Entry (for DNA): If the payload is plasmid DNA, it must then be transported into the nucleus for transcription to occur. This process is generally more efficient in actively dividing cells, which poses a challenge for many types of primary cells.
dot graph TD { rankdir="LR"; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Mechanism of this compound/DOPE-mediated transfection.
Data Presentation: Transfection Performance in Primary Cells
The efficiency and cytotoxicity of transfection reagents are highly dependent on the cell type. The following table summarizes representative data for cationic lipid-based reagents in various primary human cells. It is important to note that optimal conditions (e.g., lipid-to-DNA ratio, cell confluency) must be determined empirically for each specific cell type and experiment.
| Primary Cell Type | Transfection Reagent Type | Transfection Efficiency (%) | Cell Viability (%) | Reference Notes |
| Human Dermal Fibroblasts | Cationic Lipopolyamine | ~20-30% | Not specified, low toxicity reported | High efficiency compared to other tested agents for this cell type.[1] |
| Human Myoblasts | Lipofectamine 3000 | ~98% | ~70-80% | Data for single-stranded oligonucleotides; high efficiency observed.[2] |
| Human Myoblasts | FuGENE 6 | ~20% | Not specified | Considered the best reagent in a comparative study.[3] |
| Human Chondrocytes | Cationic Liposomes | >70% | Not specified | Non-viral system showing high efficiency in vitro.[4] |
| Human Chondrocytes | Lipofection (Suspension) | ~90% | Not affected | High efficiency achieved by transfecting cells in suspension.[5] |
| Human Keratinocytes | Dipalmitoyl Phosphatidylethanolamine Spermine | ~20-30% | Not specified, no toxicity observed | Superior to other tested agents on these refractory cells.[6] |
| Human Mesenchymal Stem Cells | Nucleofection | ~29% | ~11% | Liposome-based methods were reported to be unsatisfactory in this study.[7] |
Note: Transfection efficiency and cell viability are highly variable and depend on the specific experimental conditions, the nucleic acid being delivered, and the passage number of the primary cells. The data above are compiled from various studies and serve as a general guideline.
Experimental Protocols
Protocol 1: General Transfection of Adherent Primary Cells
This protocol provides a starting point for transfecting adherent primary cells, such as fibroblasts or keratinocytes, in a 6-well plate format. Optimization is critical.
Materials:
-
Primary cells
-
Complete culture medium appropriate for the cell type
-
Serum-free medium (e.g., Opti-MEM™)
-
This compound/DOPE-based transfection reagent
-
Plasmid DNA (high purity, endotoxin-free, 0.5-1.0 µg/µL)
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed primary cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection. This is a critical parameter that may require optimization.
-
Lipoplex Preparation (perform in duplicate tubes):
-
Tube A (DNA): Dilute 2.5 µg of plasmid DNA into 250 µL of serum-free medium. Mix gently by flicking the tube.
-
Tube B (Lipid): Gently mix the this compound/DOPE reagent. Dilute 5-10 µL of the reagent into 250 µL of serum-free medium. The optimal lipid:DNA ratio often ranges from 2:1 to 6:1 (µL:µg) and must be optimized. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Add the diluted DNA (Tube A) to the diluted lipid (Tube B). Mix gently by pipetting up and down. Do not vortex.
-
Incubation: Incubate the mixture for 20-30 minutes at room temperature to allow the lipoplexes to form.
-
Transfection: Gently add the 500 µL of lipoplex solution dropwise to the well containing the cells and medium. Swirl the plate gently to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. It is generally not necessary to remove the transfection complexes, but if toxicity is observed, the medium can be replaced with fresh complete medium after 4-6 hours.
-
Analysis: After the incubation period, analyze the cells for transgene expression (e.g., via fluorescence microscopy for GFP) and assess cell viability (e.g., via Trypan Blue exclusion or an MTT assay).
dot graph G { layout=dot; rankdir=TB; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: General experimental workflow for primary cell transfection.
Protocol 2: Optimization of Transfection Conditions
To achieve the best results, it is crucial to optimize several parameters. A systematic approach using a 24-well plate format is recommended.
Key Parameters to Optimize:
-
Cell Density: Plate cells at densities ranging from 50% to near 100% confluency to determine the optimal state for uptake.
-
DNA Amount: Test a range of DNA concentrations (e.g., 0.25 µg, 0.5 µg, 1.0 µg per well). High amounts of plasmid DNA can be toxic.
-
Lipid:DNA Ratio: For a fixed amount of DNA (e.g., 0.5 µg), vary the volume of the this compound/DOPE reagent (e.g., 1.0 µL, 1.5 µL, 2.0 µL, 2.5 µL). This will test ratios from 2:1 to 5:1.
-
Incubation Time: While 24-72 hours is standard, the peak expression time and onset of cytotoxicity can vary.
Optimization Workflow:
-
Set up a matrix of conditions in a 24-well plate.
-
Follow the general transfection protocol, adjusting volumes of DNA, reagent, and media for the smaller well size.
-
Include proper controls:
-
Untransfected Cells: To establish baseline viability and background fluorescence.
-
Reagent Only Control: To assess the cytotoxicity of the transfection reagent itself.
-
DNA Only Control: To ensure the DNA preparation is not inherently toxic.
-
-
Analyze each condition for both transfection efficiency (e.g., percentage of fluorescent cells) and cell viability (e.g., using an MTT assay).
-
The optimal condition is the one that provides the highest transfection efficiency with the lowest associated cytotoxicity.
Conclusion
This compound-based transfection reagents are powerful tools for introducing nucleic acids into challenging primary cells. The mechanism, centered on the formation of a cationic lipoplex and the fusogenic properties of the helper lipid DOPE, allows for efficient endosomal escape and delivery of genetic cargo. Success with primary cells is not guaranteed and is highly dependent on empirical optimization of key parameters, including cell density, lipid-to-DNA ratio, and incubation times. By following the detailed protocols and optimization strategies outlined in these notes, researchers can significantly improve their success rates, enabling more physiologically relevant studies in a wide range of primary cell models.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. High-efficiency non-viral transfection of primary chondrocytes and perichondrial cells for ex-vivo gene therapy to repair articular cartilage defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An effective and efficient method of transfecting primary human chondrocytes in suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-efficiency transfection of primary human keratinocytes with positively charged lipopolyamine:DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient transfection method for primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dospa-Based Delivery of Oligonucleotides to Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the delivery of oligonucleotides to cancer cell lines using 2,3-dioleoyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate (B77799) (Dospa)-based liposomes. These formulations, often in combination with the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), offer a robust method for introducing therapeutic oligonucleotides, such as small interfering RNAs (siRNAs), into cancer cells for research and drug development purposes.
Introduction
Oligonucleotide-based therapeutics represent a promising frontier in cancer therapy, enabling the targeted silencing of oncogenes or the modulation of other critical cellular pathways. A significant challenge in their application is the efficient and safe delivery into target cells. Cationic lipids, such as this compound, are effective non-viral vectors for this purpose. This compound's cationic headgroup facilitates the complexation of negatively charged oligonucleotides, while its lipid structure allows for the formation of liposomes that can fuse with cellular membranes, delivering their cargo into the cytoplasm. The inclusion of DOPE, a neutral lipid, is known to enhance transfection efficiency by promoting the destabilization of the endosomal membrane, a critical step for the release of the oligonucleotide into the cytoplasm.[1][2]
Data Presentation: Transfection Efficiency of this compound-Based Reagents
The efficiency of this compound-based oligonucleotide delivery can vary depending on the cancer cell line, the specific formulation of the transfection reagent, and the experimental conditions. Below is a summary of reported transfection efficiencies for commercially available this compound/DOPE-containing reagents (e.g., Lipofectamine™) in various cancer cell lines.
| Cell Line | Reagent | Oligonucleotide Type | Transfection Efficiency (%) | Reference |
| MCF-7 (Breast Cancer) | Lipofectamine™ 3000 | Single-Stranded Oligonucleotide | 58.13 | [3] |
| Lipofectamine™ 2000 | Single-Stranded Oligonucleotide | 33.29 | [3] | |
| A549 (Lung Cancer) | Lipofectamine™ 3000 | pEGFP-c3 plasmid | High (outperformed by NanoTrans-gels) | [4] |
| Lipofectamine™ 3000 | GFP-expressing plasmid | ~60% | [5] | |
| HeLa (Cervical Cancer) | Lipofectamine™ 3000 | GFP-expressing plasmid | ~90% | [5] |
| LNCaP (Prostate Cancer) | Lipofectamine™ 3000 | GFP-expressing plasmid | ~75% | [5] |
| HepG2 (Liver Cancer) | Lipofectamine™ 3000 | GFP-expressing plasmid | ~85% | [5] |
Experimental Protocols
Preparation of this compound/DOPE Cationic Liposomes
This protocol describes the preparation of this compound/DOPE liposomes using the thin-film hydration method.
Materials:
-
This compound (2,3-dioleoyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
-
Nitrogen or Argon gas stream
Procedure:
-
Lipid Dissolution: Dissolve this compound and DOPE in chloroform in a round-bottom flask. A common molar ratio is 1:1, but this can be optimized.
-
Thin Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen or argon gas.
-
Vacuum Drying: Place the flask under a high vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by vortexing or gentle agitation. The final lipid concentration should be determined based on the desired application.
-
Sonication/Extrusion: To create unilamellar vesicles of a defined size, sonicate the lipid suspension in a bath sonicator until the solution is clear. For more uniform sizing, the liposomes can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).
Formulation of this compound/DOPE-Oligonucleotide Lipoplexes
This protocol outlines the formation of complexes between the cationic liposomes and the oligonucleotide cargo.
Materials:
-
Prepared this compound/DOPE liposomes
-
Oligonucleotide (e.g., siRNA) solution in nuclease-free water or buffer
-
Serum-free cell culture medium (e.g., Opti-MEM™)
Procedure:
-
Dilution: In separate sterile tubes, dilute the required amount of this compound/DOPE liposomes and the oligonucleotide in serum-free medium.
-
Complexation: Gently mix the diluted oligonucleotide solution with the diluted liposome (B1194612) solution. Do not vortex.
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
Transfection of Cancer Cell Lines
This protocol provides a general procedure for transfecting adherent cancer cells with the prepared lipoplexes. Optimization will be required for different cell lines and oligonucleotides.
Materials:
-
Adherent cancer cells in culture (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound/DOPE-oligonucleotide lipoplexes
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cancer cells in the appropriate culture plates to achieve 70-90% confluency on the day of transfection.
-
Medium Change: On the day of transfection, replace the culture medium with fresh, serum-free or serum-containing medium (depending on the cell line's sensitivity to the transfection reagent).
-
Addition of Lipoplexes: Add the prepared this compound/DOPE-oligonucleotide lipoplexes dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells with the lipoplexes at 37°C in a CO₂ incubator for 4-6 hours.
-
Medium Replacement: After the incubation period, remove the medium containing the lipoplexes and replace it with fresh, complete culture medium.
-
Assay for Gene Knockdown: Continue to incubate the cells for 24-72 hours post-transfection before assaying for the desired effect (e.g., target gene knockdown via qPCR or western blot).
Visualizations
Experimental Workflow
Caption: Workflow for this compound-based oligonucleotide delivery.
Cellular Uptake and Endosomal Escape Pathway
Caption: Cellular mechanism of this compound/DOPE-mediated delivery.
References
Protocol for the Formation of Stable DOSPA/DNA Complexes: An Application Note for Researchers
Introduction
Cationic liposomes are widely utilized as non-viral vectors for gene delivery in research and therapeutic applications. Among these, DOSPA (2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate), often in combination with a neutral helper lipid such as DOPE (dioleoylphosphatidylethanolamine), has proven to be an effective agent for transfecting DNA into various cell types. The formation of stable and well-characterized this compound/DNA complexes, or lipoplexes, is critical for achieving high transfection efficiency and reproducible results.
This application note provides detailed protocols for the preparation of both transient and stable this compound/DNA complexes. It also includes a summary of key quantitative data for complex characterization and visual representations of the experimental workflow and the cellular uptake pathway of these complexes. This document is intended to guide researchers, scientists, and drug development professionals in the successful formulation and application of this compound-based gene delivery systems.
Quantitative Data Summary
The physical characteristics of this compound/DNA complexes are crucial for their biological activity. The following tables summarize key quantitative data related to the formation and characterization of these complexes, compiled from various studies.
Table 1: Optimal Ratios and Physical Properties of this compound/DOPE/DNA Complexes.
| Parameter | Value | Conditions | Reference |
| This compound:DOPE (w/w) Ratio | 3:1 | Commonly used in commercial formulations like Lipofectamine. | [1] |
| Optimal this compound/DNA Nucleotide Ratio (Transient Complex) | Varies with DNA concentration (decreases as DNA dose increases) | NIH 3T3 cells | [1] |
| Optimal this compound/DNA Nucleotide Ratio (Stable Complex) | 6.6:1 | For stable complex formation via detergent dialysis. | [1] |
| Complex Size (this compound/DOPE) | ~126 nm (at 1.5:1 charge ratio) | Determined by dynamic light scattering. | [2] |
| Zeta Potential (this compound/DOPE) | Becomes positive at charge ratios > 1.25:1 | Measured in 1 mM NaCl. | [2] |
Table 2: Stability of Pre-formed Stable this compound/DOPE/DNA Complexes Under Various Storage Conditions.
| Storage Condition | Transfection Activity Retention (after 90 days) | Notes | Reference |
| -20°C (with 5% dextrose) | 100% | Slow thawing at 4°C recommended. | [1] |
| 4°C | 100% | A precipitate may be observed after 14 days, but activity is retained. | [1] |
| -20°C (without dextrose) | Significant decrease | An initial 5-fold decrease in activity was observed. | [1] |
| Ambient Temperature | Complete loss after 14 days | [1] | |
| 37°C | Complete loss after 14 days | [1] |
Experimental Protocols
This section provides detailed step-by-step protocols for the preparation of both transient and stable this compound/DNA complexes.
Protocol 1: Preparation of Transient this compound/DOPE/DNA Complexes
This method involves the direct mixing of a pre-formed cationic liposome (B1194612) solution (this compound/DOPE) with a DNA solution. This is the most common and straightforward method for lipoplex formation for in vitro transfections.
Materials:
-
This compound/DOPE liposome solution (e.g., Lipofectamine®)
-
Plasmid DNA of high purity
-
Serum-free cell culture medium (e.g., Opti-MEM® I Reduced Serum Medium)
-
Sterile microcentrifuge tubes
Procedure:
-
DNA Preparation: Dilute the desired amount of plasmid DNA into a volume of serum-free medium. The final concentration of DNA will depend on the specific cell type and plate format.
-
Liposome Preparation: In a separate tube, dilute the required volume of the this compound/DOPE liposome solution into the same volume of serum-free medium as the DNA. Mix gently.
-
Complex Formation: Combine the diluted DNA solution with the diluted liposome solution. Mix gently by pipetting or brief vortexing.
-
Incubation: Incubate the mixture for 15-45 minutes at room temperature to allow for the formation of this compound/DNA complexes. The solution may appear cloudy.[3]
-
Transfection: Add the complexes to the cells in culture. It is recommended to have the cells at 70-90% confluency at the time of transfection.[4]
Protocol 2: Preparation of Stable this compound/DOPE/DNA Complexes via Detergent Dialysis
This method produces highly stable lipoplexes that can be stored for extended periods and exhibit reduced toxicity. The procedure involves solubilizing the liposomes with a detergent, allowing complex formation with DNA, and then removing the detergent by dialysis.[5]
Materials:
-
This compound/DOPE liposomes
-
Plasmid DNA of high purity
-
10% (w/v) n-Octyl-β-D-glucopyranoside (Octylglucoside) solution
-
Dialysis tubing (12-14 kDa MWCO)
-
Dialysis buffer: 10 mM Tris, 5% dextrose, pH 7.4
-
Sterile, endotoxin-free water
Procedure:
-
Solubilization of Liposomes: In a sterile tube, mix the this compound/DOPE liposome suspension with the 10% octylglucoside solution to a final detergent concentration of 1%.
-
Addition of DNA: Add the plasmid DNA to the solubilized lipid-detergent mixture. The recommended this compound/DNA nucleotide ratio for stable complexes is 6.6:1.[1]
-
Incubation: Incubate the mixture for a short period (e.g., 15-30 minutes) at room temperature to ensure thorough mixing and initial complexation.
-
Dialysis: a. Transfer the lipid/DNA/detergent mixture to a dialysis tube. b. Dialyze against 2000 volumes of dialysis buffer (10 mM Tris, 5% dextrose, pH 7.4) at 4°C. c. Perform three buffer changes over a 48-hour period.[1]
-
Recovery and Storage: a. After dialysis, recover the stable this compound/DNA complex suspension from the dialysis tubing. b. The complexes can be stored at 4°C or frozen at -20°C (with 5% dextrose) for long-term stability.[1]
Experimental Workflow and Cellular Uptake Pathway Diagrams
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for the formation of transient and stable this compound/DNA complexes.
References
- 1. pnas.org [pnas.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Lipofectamine Reagent for the transfection of DNA into eukaryotic cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Formation of stable cationic lipid/DNA complexes for gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dospa-Based In Vivo mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,3-dioleoyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium (Dospa) in the formulation of lipid nanoparticles (LNPs) for the in vivo delivery of messenger RNA (mRNA).
Introduction to this compound for mRNA Delivery
This compound is a cationic lipid that has been effectively utilized in non-viral gene delivery. Its structure features a polycationic spermine (B22157) head group, which facilitates the complexation of negatively charged mRNA molecules, and two oleoyl (B10858665) lipid tails that contribute to the formation of stable lipid bilayers. This compound is a key component in some commercially available transfection reagents, often used in conjunction with the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). The fusogenic properties of DOPE are crucial for the endosomal escape of the mRNA payload into the cytoplasm, a critical step for successful protein translation[1][2].
The combination of this compound and DOPE forms lipoplexes that can efficiently encapsulate and protect mRNA from degradation by nucleases in the extracellular environment[3][4]. Upon cellular uptake via endocytosis, the acidic environment of the endosome is thought to promote the destabilization of the LNP and the endosomal membrane, facilitated by DOPE, leading to the release of mRNA into the cytoplasm where it can be translated into the protein of interest[5][6].
Advantages of this compound-Based Formulations:
-
Efficient mRNA Condensation: The multi-cationic head group of this compound allows for strong electrostatic interactions with mRNA, leading to efficient encapsulation.
-
Facilitated Endosomal Escape: When formulated with DOPE, this compound-containing LNPs can effectively mediate the release of mRNA from the endosome.
-
Established Use: this compound is a well-documented cationic lipid in the field of gene delivery.
Experimental Protocols
The following protocols provide a general framework for the formulation, characterization, and in vivo application of this compound:DOPE-based LNPs for mRNA delivery. Researchers should optimize these protocols for their specific mRNA and animal model.
Protocol 1: Formulation of this compound:DOPE LNPs for mRNA Delivery
This protocol describes the preparation of this compound:DOPE LNPs using the thin-film hydration method followed by sonication.
Materials:
-
This compound (2,3-dioleoyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
RNase-free water
-
RNase-free phosphate-buffered saline (PBS), pH 7.4
-
mRNA encoding the protein of interest in an appropriate RNase-free buffer
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve this compound and DOPE in chloroform at a desired molar ratio (e.g., 1:1).
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with RNase-free water or a suitable buffer by gentle rotation. The volume of the aqueous phase should be chosen to achieve the desired final lipid concentration.
-
Allow the mixture to swell for 30 minutes at room temperature.
-
-
Sonication:
-
Sonicate the lipid dispersion in a bath sonicator until the solution becomes translucent. This process reduces the size of the multilamellar vesicles into smaller, unilamellar vesicles.
-
-
mRNA Encapsulation:
-
Gently mix the this compound:DOPE liposome (B1194612) solution with the mRNA solution at a specific N/P ratio (the ratio of the moles of nitrogen atoms in the cationic lipid to the moles of phosphate (B84403) groups in the mRNA). A common starting point is an N/P ratio of 10:1[7].
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.
-
-
Sterilization:
-
Sterilize the final LNP-mRNA formulation by passing it through a 0.22 µm syringe filter.
-
Protocol 2: Characterization of this compound:DOPE-mRNA LNPs
1. Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute a small aliquot of the LNP formulation in RNase-free PBS. Analyze the sample using a DLS instrument to determine the Z-average diameter and PDI. A PDI value below 0.3 is generally considered acceptable for in vivo applications.
2. Zeta Potential Measurement:
-
Method: Laser Doppler Electrophoresis.
-
Procedure: Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl). The zeta potential is measured to determine the surface charge of the nanoparticles. Cationic LNPs will have a positive zeta potential.
3. mRNA Encapsulation Efficiency:
-
Method: RiboGreen Assay.
-
Procedure:
-
Prepare two sets of LNP samples. In one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and measure the total mRNA. The second set will measure the unencapsulated mRNA.
-
Add the RiboGreen reagent, which fluoresces upon binding to RNA, to both sets.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
-
Protocol 3: In Vivo Administration and Evaluation
Animal Model:
-
The choice of animal model will depend on the research question. Common models for in vivo mRNA delivery studies include BALB/c or C57BL/6 mice.
Administration Route:
-
The route of administration will influence the biodistribution and target organs. Common routes include intravenous (tail vein), intramuscular, and intraperitoneal injection.
Procedure:
-
Dosing:
-
The optimal dose of mRNA will need to be determined empirically. A starting point for in vivo studies can range from 0.1 to 1.0 mg/kg of mRNA.
-
-
Injection:
-
Administer the this compound:DOPE-mRNA LNP formulation to the animals via the chosen route.
-
-
Evaluation of Protein Expression:
-
If the mRNA encodes a reporter protein like luciferase, protein expression can be monitored using an in vivo imaging system (IVIS) at various time points (e.g., 6, 24, 48, and 72 hours) post-injection[8][9].
-
For secreted proteins, blood samples can be collected to measure the protein levels by ELISA.
-
For intracellular proteins, tissues can be harvested, homogenized, and analyzed by methods such as western blotting or flow cytometry.
-
-
Biodistribution Studies:
-
To determine the organ distribution of the LNPs, a fluorescently labeled lipid can be incorporated into the formulation.
-
At selected time points, animals are euthanized, and organs of interest (e.g., liver, spleen, lungs, heart, kidneys) are harvested.
-
The fluorescence in each organ can be quantified using an imaging system[10][11].
-
-
Safety and Toxicity Assessment:
Data Presentation
The following tables summarize hypothetical quantitative data for this compound:DOPE-mRNA LNPs, based on typical results seen for cationic lipid-based delivery systems. These tables are for illustrative purposes and should be replaced with experimental data.
Table 1: Physicochemical Properties of this compound:DOPE-mRNA LNPs
| Formulation (this compound:DOPE Molar Ratio) | Size (Z-average, nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 1:1 | 150 ± 20 | 0.25 ± 0.05 | +35 ± 5 | > 90 |
| 1:2 | 180 ± 25 | 0.28 ± 0.06 | +30 ± 4 | > 90 |
| 2:1 | 130 ± 15 | 0.22 ± 0.04 | +45 ± 6 | > 95 |
Table 2: In Vivo Luciferase Expression in BALB/c Mice (Relative Light Units - RLU/mg tissue) 24 hours Post-Intravenous Injection
| Organ | This compound:DOPE (1:1)-Luc mRNA | Control (Naked Luc mRNA) |
| Lung | 1.5 x 10^8 | < 1 x 10^4 |
| Spleen | 5.0 x 10^7 | < 1 x 10^4 |
| Liver | 2.0 x 10^7 | < 1 x 10^4 |
| Heart | 8.0 x 10^6 | < 1 x 10^4 |
| Kidney | 5.0 x 10^6 | < 1 x 10^4 |
Mandatory Visualizations
Caption: Experimental workflow for this compound:DOPE-mRNA LNP formulation and in vivo evaluation.
Caption: Proposed mechanism of this compound:DOPE-mediated intracellular mRNA delivery.
Caption: Logical relationship of this compound:DOPE LNP components and their functions.
References
- 1. Efficient mRNA Delivery with mRNA Lipoplexes Prepared Using a Modified Ethanol Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cationic Nanoliposomes Meet mRNA: Efficient Delivery of Modified mRNA Using Hemocompatible and Stable Vectors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mRNA Lipoplexes with Cationic and Ionizable α-Amino-lipophosphonates: Membrane Fusion, Transfection, mRNA Translation and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Preparing DOSPA Lipoplexes in Gene Silencing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted silencing of gene expression using small interfering RNA (siRNA) is a powerful tool in both basic research and therapeutic development. The primary challenge in harnessing the potential of siRNA lies in its efficient and safe delivery into the cytoplasm of target cells. Cationic liposomes have emerged as a promising non-viral vector for siRNA delivery. These lipid-based nanoparticles can encapsulate and protect the negatively charged siRNA, facilitate cellular uptake, and promote endosomal escape.
This document provides detailed application notes and protocols for the preparation and characterization of lipoplexes using the cationic lipid DOSPA (2,3-dioleoyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate) , often in combination with the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) , for gene silencing studies.
Data Presentation
The following tables summarize quantitative data on the physicochemical properties and gene silencing efficiency of this compound-based lipoplexes from various studies. These tables are intended to provide a comparative overview to guide the optimization of your experimental design.
Table 1: Physicochemical Properties of this compound/DOPE-siRNA Lipoplexes
| Cationic Lipid | Helper Lipid | Molar Ratio (Cationic:Helper) | N/P Ratio* | Particle Size (nm) | Zeta Potential (mV) | Reference |
| This compound analogue | DOPE | 1:1 | 5:1 | 158 | Not Reported | [1] |
| This compound analogue | DOPE | 1:1 | 10:1 | 303 | Not Reported | [1] |
| DOTAP | DOPE | 1:1 | 2:1 | ~150-200 | +30 to +40 | [2] |
| DOTAP | Cholesterol | 1:1 | 3:1 | Not Reported | Not Reported | [3] |
| DMRIE | DOPE | 1:1 | 0.5:1 | ~200-400 | Not Reported | [4] |
*N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the siRNA.
Table 2: Gene Silencing Efficiency of this compound/DOPE-siRNA Lipoplexes
| Cell Line | Target Gene | siRNA Concentration (nM) | N/P Ratio | Gene Silencing Efficiency (%) | Reference |
| H1299 EGFP | EGFP | 100 | 2:1 | ~35% (P1-L), ~75% (P3-L) | [5] |
| MCF-7 | Aromatase | 50 | 4:1 | ~70-80% | [3] |
| MCF-7 | Aromatase | 50 | 5:1 | ~80% | [3] |
| MCF-7 | Aromatase | 10 | 3:1 | ~50% | [3] |
| B16-Luc | Luciferase | Not Specified | 2, 6, 8 | No significant silencing without adjuvant | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound/DOPE Liposomes
This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
This compound
-
DOPE
-
Nuclease-free water or buffer (e.g., HEPES)
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve this compound and DOPE in chloroform at the desired molar ratio (e.g., 1:1).
-
Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator under reduced pressure.
-
To ensure complete removal of the solvent, further dry the lipid film under a high vacuum for at least 1-2 hours.
-
-
Hydration:
-
Hydrate the lipid film with a suitable volume of nuclease-free water or buffer to achieve the desired final lipid concentration.
-
Vortex the flask vigorously for 1-2 minutes until the lipid film is completely resuspended, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Sonication:
-
To reduce the size of the MLVs, sonicate the suspension in a bath sonicator for 5-10 minutes.
-
-
Extrusion:
-
For a more uniform size distribution, pass the liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Perform 10-20 passes through the membrane to generate small unilamellar vesicles (SUVs).
-
Store the prepared liposomes at 4°C.
-
Protocol 2: Formulation of this compound/DOPE-siRNA Lipoplexes
This protocol details the complexation of the prepared cationic liposomes with siRNA to form lipoplexes.
Materials:
-
Prepared this compound/DOPE liposomes
-
siRNA stock solution (e.g., 20 µM)
-
Nuclease-free buffer (e.g., Opti-MEM® or HEPES-buffered saline)
Procedure:
-
Dilution of siRNA:
-
In a sterile, nuclease-free microcentrifuge tube, dilute the required amount of siRNA stock solution with the chosen buffer.
-
-
Dilution of Liposomes:
-
In a separate sterile, nuclease-free microcentrifuge tube, dilute the prepared this compound/DOPE liposome suspension with the same buffer. The amount of liposome suspension to add will depend on the desired N/P ratio.
-
-
Complexation:
-
Gently add the diluted siRNA solution to the diluted liposome suspension.
-
Mix immediately by gentle pipetting or brief vortexing (2-4 seconds).
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.
-
Protocol 3: In Vitro Transfection of Adherent Cells
This protocol outlines the procedure for transfecting adherent cells with the prepared this compound/DOPE-siRNA lipoplexes.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., Opti-MEM®)
-
Prepared this compound/DOPE-siRNA lipoplexes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a multi-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Transfection:
-
On the day of transfection, gently wash the cells with serum-free medium.
-
Add fresh, serum-free medium to each well.
-
Add the prepared lipoplex solution dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C.
-
-
Post-Transfection:
-
After the incubation period, replace the medium containing the lipoplexes with fresh, complete culture medium.
-
Incubate the cells for 24-72 hours before assessing gene silencing.
-
Protocol 4: Assessment of Gene Silencing
Gene knockdown can be evaluated at both the mRNA and protein levels.
1. mRNA Level (RT-qPCR):
- RNA Extraction: Isolate total RNA from the transfected cells using a suitable commercial kit.
- Reverse Transcription: Synthesize cDNA from the extracted RNA.
- Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene and a housekeeping gene (for normalization).
- Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.
2. Protein Level (Western Blot):
- Cell Lysis: Lyse the transfected cells to extract total protein.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH), followed by an appropriate secondary antibody.
- Detection: Visualize the protein bands and quantify the band intensities to determine the relative protein expression.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound/DOPE-siRNA lipoplexes and assessing gene silencing.
Caption: The RNA interference (RNAi) signaling pathway for gene silencing mediated by siRNA.
References
- 1. Self-Assembled Lipoplexes of Short Interfering RNA (siRNA) Using Spermine-Based Fatty Acid Amide Guanidines: Effect on Gene Silencing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. archimer.ifremer.fr [archimer.ifremer.fr]
Troubleshooting & Optimization
troubleshooting low transfection efficiency with Dospa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with Dospa and other liposomal-based transfection reagents.
Troubleshooting Low Transfection Efficiency
Low transfection efficiency is a common issue that can be caused by a variety of factors. This guide provides a systematic approach to identifying and resolving the root cause of poor transfection results.
Q1: My transfection efficiency is very low. Where should I start troubleshooting?
When troubleshooting low transfection efficiency, it's best to start by evaluating the most critical factors in your experimental setup. These include the health and density of your cells, the quality of your plasmid DNA, the ratio of transfection reagent to DNA, and the transfection protocol itself. A logical first step is to perform a positive control experiment using a reporter gene like GFP to confirm that the basic protocol and reagents are working.[1][2]
Here is a general workflow to guide your troubleshooting efforts:
Caption: A workflow diagram for troubleshooting low transfection efficiency.
Cell Health and Culture Conditions
The condition of your cells at the time of transfection is paramount for success.
Q2: What is the optimal cell confluency for transfection?
For most adherent cell lines, the optimal confluency for transfection is between 70% and 90%.[3][4] Cells should be actively dividing and healthy.[5] Transfecting cells at a confluency that is too low can lead to poor growth, while over-confluent cells may be resistant to transfection due to contact inhibition.[5][6] For suspension cells, it's recommended to split them the day before transfection to ensure they are in the logarithmic growth phase.[7]
Q3: Can the number of cell passages affect transfection efficiency?
Yes, the number of passages can significantly impact transfection efficiency.[5] It is recommended to use cells with a low passage number (ideally <50) for consistent results.[5][8] Cell characteristics can change over time with repeated passaging, potentially leading to a decrease in transfection efficiency.[5] If you observe a sudden drop in efficiency, consider starting a new vial of cells from a frozen, low-passage stock.[2][9]
Q4: Should I use antibiotics in my media during transfection?
It is generally recommended to perform transfections in antibiotic-free media.[10] Cationic lipid reagents can increase cell permeability, which may also increase the uptake of antibiotics, leading to cytotoxicity.[9][11] If antibiotics are necessary for long-term experiments, they can be added back to the media after the initial transfection period (e.g., 4-6 hours or as recommended by the manufacturer).[12] For stable cell line generation, wait at least 48-72 hours before adding selective antibiotics.[11][13]
Q5: Does serum in the culture medium affect transfection?
Serum can have a dual effect on transfection. While some serum components can interfere with the formation of DNA-lipid complexes, serum can also enhance cell viability during the transfection process.[11][14] For many cationic lipid reagents, it is crucial to form the transfection complexes in a serum-free medium.[1][10] However, the transfection itself can often be carried out in a serum-containing medium to improve cell health.[9][13] Always refer to the manufacturer's protocol for specific recommendations regarding serum.
| Parameter | Recommendation | Rationale |
| Cell Confluency | 70-90% for adherent cells.[3][4] | Ensures cells are actively dividing and receptive to transfection. |
| Passage Number | <50 passages.[5][8] | Minimizes changes in cell characteristics that can affect efficiency. |
| Antibiotics | Omit from transfection medium.[10][11] | Prevents cytotoxicity due to increased cell permeability. |
| Serum | Form complexes in serum-free media.[1][10] | Prevents interference with complex formation. |
Plasmid DNA Quality
The quality and purity of your plasmid DNA are critical for successful transfection.
Q6: What are the key indicators of high-quality plasmid DNA for transfection?
High-quality plasmid DNA should have the following characteristics:
-
High Purity: An A260/A280 ratio of 1.7-1.9 is indicative of pure DNA, free from protein contamination.[15]
-
Endotoxin-Free: Endotoxins, also known as lipopolysaccharides (LPS), are contaminants from bacteria that can significantly reduce transfection efficiency and cause cytotoxicity, especially in sensitive or primary cells.[16][17][18]
-
Predominantly Supercoiled: Supercoiled plasmid DNA is generally more efficient for transient transfection than linear or nicked forms.[16][18][19]
-
Correct Sequence: It is essential to verify the sequence of your plasmid to ensure you are expressing the correct gene of interest.[17][19]
Q7: How can I ensure my plasmid DNA is free of contaminants?
To ensure your plasmid DNA is free of contaminants like phenol, sodium chloride, and endotoxins, it is recommended to use a high-quality plasmid purification kit specifically designed for transfection-grade DNA.[16][18] These kits often include steps for endotoxin (B1171834) removal.
| DNA Quality Parameter | Optimal Value/State | Impact of Poor Quality |
| A260/A280 Ratio | 1.7 - 1.9[15] | Indicates protein contamination, which can inhibit transfection. |
| Endotoxin Level | As low as possible. | Reduces transfection efficiency and is toxic to cells.[17][18] |
| DNA Topology | Predominantly supercoiled.[16][19] | Linear or nicked DNA is less efficiently transfected.[16] |
Transfection Protocol and Optimization
Optimizing the transfection protocol for your specific cell type and plasmid is crucial for achieving high efficiency.
Q8: How do I determine the optimal ratio of this compound reagent to plasmid DNA?
The optimal ratio of transfection reagent to DNA is highly cell-type dependent.[6][7] It is essential to perform a titration experiment to determine the best ratio for your specific cells. A common starting point is to vary the volume of the transfection reagent while keeping the amount of DNA constant. For example, you could test ratios of 1:1, 2:1, and 3:1 (reagent volume in µL to DNA mass in µg).[3]
Q9: What is the recommended incubation time for the transfection complexes?
The ideal incubation time for forming transfection complexes is typically between 10 and 30 minutes at room temperature.[1][5] It is important not to exceed the manufacturer's recommended time, as this can lead to the formation of aggregates and reduced efficiency.[1]
Q10: How long should the transfection complexes be left on the cells?
The optimal incubation time of the transfection complexes with the cells can vary depending on the cell line and the toxicity of the reagent.[5] A typical range is 4 to 24 hours.[20] For sensitive cells, it may be beneficial to replace the transfection medium with fresh growth medium after a shorter incubation period (e.g., 4-6 hours) to minimize cytotoxicity.[12][21]
Experimental Protocol: Optimizing Reagent-to-DNA Ratio
This protocol outlines a general procedure for optimizing the ratio of a liposomal transfection reagent to plasmid DNA in a 24-well plate format.
Materials:
-
Healthy, actively dividing cells
-
High-quality plasmid DNA (e.g., expressing a reporter gene like GFP)
-
This compound transfection reagent
-
Serum-free medium (for complex formation)
-
Complete growth medium
-
24-well cell culture plate
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Prepare DNA and Reagent Dilutions:
-
In separate tubes, dilute a fixed amount of plasmid DNA (e.g., 0.5 µg per well) in serum-free medium.
-
In another set of tubes, dilute varying amounts of the this compound reagent (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL) in serum-free medium.
-
-
Form Transfection Complexes:
-
Add the diluted DNA to the diluted reagent for each ratio.
-
Mix gently by pipetting and incubate at room temperature for 15-20 minutes.
-
-
Transfect Cells:
-
Add the transfection complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: Assess transfection efficiency by observing the expression of the reporter gene (e.g., counting GFP-positive cells using fluorescence microscopy or flow cytometry).[20] Also, evaluate cell viability and morphology.
Caption: A workflow for optimizing the transfection reagent to DNA ratio.
Mechanism of Liposomal Transfection
Understanding how liposomal transfection works can aid in troubleshooting.
Q11: How does this compound facilitate the entry of DNA into cells?
This compound is a cationic lipid-based transfection reagent. It works by forming positively charged complexes with negatively charged plasmid DNA. These complexes, often called lipoplexes, can then interact with the negatively charged cell membrane, facilitating their uptake into the cell, primarily through endocytosis. Once inside the cell, the DNA is released from the endosome into the cytoplasm and must then enter the nucleus for transcription to occur.
Caption: The mechanism of cationic lipid-mediated DNA transfection.
Frequently Asked Questions (FAQs)
Q12: Can I use this compound to transfect RNA (e.g., siRNA, mRNA)?
While this compound is primarily designed for DNA transfection, many liposomal reagents can also be used for RNA transfection. However, the optimal conditions for RNA transfection, such as the reagent-to-RNA ratio and incubation times, may differ from those for DNA.[20] It is recommended to consult the manufacturer's guidelines or perform an optimization experiment for your specific RNA molecule.
Q13: Why are my cells dying after transfection?
Cell death after transfection can be caused by several factors:
-
Reagent Toxicity: Using too much transfection reagent can be toxic to cells.[6]
-
DNA Toxicity: High concentrations of plasmid DNA can also induce cytotoxicity.[1]
-
Contaminants: Endotoxins in the plasmid DNA preparation are a common cause of cell death.[17]
-
Suboptimal Cell Density: Transfecting cells at a very low confluency can lead to increased cell death.[6][21]
-
Presence of Antibiotics: As mentioned earlier, antibiotics in the transfection medium can be toxic.[11]
Q14: My transfection efficiency is inconsistent between experiments. What could be the cause?
Inconsistent transfection results are often due to variability in experimental conditions.[2] Key factors to keep consistent include:
-
Cell Confluency: Ensure cells are at a similar confluency for each experiment.[1]
-
Passage Number: Use cells within a consistent and low passage number range.[2]
-
DNA Preparation: Use the same high-quality DNA preparation for a set of experiments.[2]
-
Protocol Consistency: Adhere strictly to the same optimized protocol, including incubation times and reagent/DNA amounts.[2]
Q15: What is the difference between transient and stable transfection?
In transient transfection , the introduced nucleic acid is expressed for a limited period and is not integrated into the host cell's genome.[22] This is suitable for short-term studies. For transient transfections, supercoiled plasmid DNA is more efficient.[16][18] In stable transfection , the foreign DNA is integrated into the host genome, allowing for long-term, stable expression.[22] This is used to create stable cell lines and often requires the use of a selectable marker. Linearized DNA is generally more efficient for stable integration.[16][18]
References
- 1. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 2. thermofisher.com [thermofisher.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. youtube.com [youtube.com]
- 5. General guidelines for successful transfection [qiagen.com]
- 6. biocompare.com [biocompare.com]
- 7. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]
- 9. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. genscript.com [genscript.com]
- 11. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. cellculturedish.com [cellculturedish.com]
- 13. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. Gene Transfection in High Serum Levels: Case Studies with New Cholesterol Based Cationic Gemini Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimize Transfection of Cultured Cells [france.promega.com]
- 16. Plasmid Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. zymoresearch.com [zymoresearch.com]
- 18. Guidelines for transfection of DNA [qiagen.com]
- 19. selectscience.net [selectscience.net]
- 20. yeasenbio.com [yeasenbio.com]
- 21. researchgate.net [researchgate.net]
- 22. Cell Culture Academy [procellsystem.com]
Technical Support Center: Mitigating L-DOPA-Induced Cytotoxicity in Primary Neurons
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and reducing L-DOPA (Levodopa)-induced cytotoxicity in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: Is L-DOPA expected to be cytotoxic to primary neuron cultures?
A1: While L-DOPA is a cornerstone therapy for Parkinson's disease, it can exhibit neurotoxicity, particularly at higher concentrations.[1][2] This cytotoxicity is a significant concern in experimental settings and is thought to contribute to the long-term complications of L-DOPA therapy.[3] The neurotoxic effects are often attributed to the generation of reactive oxygen species (ROS) during the auto-oxidation of dopamine (B1211576), the metabolic product of L-DOPA.[4]
Q2: What are the primary mechanisms of L-DOPA-induced cytotoxicity in neurons?
A2: L-DOPA-induced neuronal death is multifactorial and involves several interconnected pathways:
-
Oxidative Stress: The metabolism of L-DOPA to dopamine can generate significant oxidative stress through the production of ROS and quinones.[3][4] This can lead to lipid peroxidation of the cell membrane, causing neuronal damage.[5][6]
-
Mitochondrial Dysfunction: L-DOPA can impair mitochondrial function, leading to a decrease in mitochondrial membrane potential (ΔΨm) and reduced ATP production.[7][8]
-
Apoptosis and Caspase Activation: L-DOPA can trigger programmed cell death (apoptosis) by increasing the expression of death-related signaling proteins like cytosolic cytochrome c and cleaved caspase-3.[1][2][9]
-
PI3K/Akt Pathway Inhibition: L-DOPA has been shown to decrease the phosphorylation of key survival proteins like Akt and GSK-3β, which are part of the protective PI3K signaling pathway.[1][2]
Q3: At what concentrations can I expect to see cytotoxicity with L-DOPA?
A3: The cytotoxic concentration of L-DOPA can vary depending on the specific type of primary neurons, culture conditions, and duration of exposure. However, studies have shown that high concentrations, for instance 200 µM, can significantly decrease cell viability in neuronally-differentiated PC12 cells.[1][2] It is crucial to perform a dose-response curve to determine the toxicity threshold in your specific experimental setup.
Q4: Can the presence of iron in the culture medium exacerbate L-DOPA toxicity?
A4: Yes, the presence of iron can significantly potentiate L-DOPA-induced cytotoxicity.[5][6] Iron can catalyze the production of highly reactive hydroxyl radicals from hydrogen peroxide (a byproduct of dopamine metabolism) via the Fenton reaction, leading to increased oxidative damage. The use of iron-chelating agents, such as deferoxamine (B1203445) mesylate, has been shown to prevent L-DOPA-induced neuronal death in culture.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of neuronal death observed after L-DOPA treatment. | L-DOPA concentration is too high. | Perform a dose-response experiment to determine the EC50 and a non-toxic working concentration for your specific primary neuron type. |
| Oxidative stress is overwhelming the cells. | Co-treat with antioxidants such as N-acetylcysteine (NAC), Vitamin C, or Rose oil.[3][4] These agents can help neutralize reactive oxygen species. | |
| The PI3K/Akt survival pathway is inhibited. | Consider co-treatment with a PI3K activator to enhance pro-survival signaling.[1][2] | |
| Inconsistent results between experiments. | Variability in primary culture health. | Ensure consistent and high-quality primary neuron cultures. Refer to detailed protocols for isolation and culture.[10][11][12][13][14][15] |
| Variations in L-DOPA solution preparation. | Prepare fresh L-DOPA solutions for each experiment, as it can oxidize over time. Protect the solution from light. | |
| Difficulty in assessing the mechanism of cell death. | Unsure if cell death is via apoptosis or necrosis. | Utilize specific assays to differentiate between apoptosis (e.g., caspase-3 activation, TUNEL staining) and necrosis (e.g., LDH release assay).[9][16][17] |
| Unclear if mitochondria are involved. | Measure mitochondrial membrane potential using fluorescent probes like TMRM or JC-1.[7][8][18][19] |
Quantitative Data Summary
Table 1: Effect of L-DOPA and Protective Agents on Neuronal Viability and Signaling
| Treatment | Cell Viability (% of Control) | Phosphorylated Akt (Ser473) (% of Control) | Cleaved Caspase-3 (% of Control) | Reference |
| L-DOPA (200 µM) | Decreased | Decreased | Increased | [1][2] |
| L-DOPA + PI3K Activator | Significantly Increased (compared to L-DOPA only) | Significantly Increased (compared to L-DOPA only) | Reduced (compared to L-DOPA only) | [1][2] |
| L-DOPA + Statins (5 µM) | Restored | Significantly Increased (compared to L-DOPA only) | Reduced (compared to L-DOPA only) | [20] |
Table 2: Impact of Antioxidants on L-DOPA Induced Oxidative Stress Markers
| Treatment | Malondialdehyde (MDA) Levels | Protein Carbonyl Content (PCC) | Advanced Glycation End Products (AGEs) | Reference |
| L-DOPA (100 mg/kg, in vivo) | Significantly Increased | Significantly Increased | Significantly Increased | [3] |
| L-DOPA + Ascorbic Acid (400 mg/kg) | Significantly Decreased | Significantly Decreased | Significantly Decreased | [3] |
| L-DOPA + Rose Oil (400 mg/kg) | Significantly Decreased | Significantly Decreased | Significantly Decreased | [3] |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol is a generalized guide. For specific tissues like the hippocampus or for different developmental stages, further optimization may be required.[11][12][13][14][15]
-
Preparation:
-
Dissection and Dissociation:
-
Dissect cortices from E18 rat embryos in ice-cold Hibernate-E medium.[13]
-
Remove meninges carefully.
-
Mince the tissue into small pieces.
-
Enzymatically digest the tissue with papain (20 units/mL) for 20-30 minutes at 37°C.[15]
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Plating and Maintenance:
-
Determine cell density using a hemocytometer.
-
Plate neurons at a desired density (e.g., 25,000 - 60,000 cells/cm² for imaging).[15]
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
Perform a half-medium change every 3-4 days.
-
Protocol 2: Assessment of L-DOPA-Induced Cytotoxicity using MTT Assay
-
Cell Plating: Plate primary neurons in a 96-well plate at an appropriate density and allow them to adhere and mature for at least 7 days in vitro.
-
Treatment:
-
Prepare a stock solution of L-DOPA in sterile water or appropriate vehicle.
-
Treat neurons with a range of L-DOPA concentrations for the desired duration (e.g., 24 hours). Include a vehicle-only control.
-
-
MTT Incubation:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Culture and Treatment: Culture and treat primary neurons with L-DOPA as described above.
-
Staining:
-
Prepare a working solution of a potentiometric fluorescent dye such as TMRM (Tetramethylrhodamine, Methyl Ester) in your culture medium (e.g., 20-100 nM).
-
Remove the treatment medium and incubate the cells with the TMRM-containing medium for 20-30 minutes at 37°C.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter set for TMRM (Excitation/Emission: ~549/573 nm).
-
-
Analysis: Quantify the fluorescence intensity in the neuronal cell bodies. A decrease in TMRM fluorescence indicates depolarization of the mitochondrial membrane.
Signaling Pathways and Workflows
Caption: L-DOPA-induced cytotoxicity signaling pathways.
Caption: Experimental workflow for assessing L-DOPA cytotoxicity.
Caption: Troubleshooting logic for high L-DOPA cytotoxicity.
References
- 1. L-DOPA-induced neurotoxicity is reduced by the activation of the PI3K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reducing oxidative toxicity of L-dopa in combination with two different antioxidants: an essential oil isolated from Rosa Damascena Mill., and vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopa and dopamine cause cultured neuronal death in the presence of iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Iron-dependent cytotoxic effects of dopa on cultured neurons of the dorsal root ganglia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Caspase-3: A vulnerability factor and final effector in apoptotic death of dopaminergic neurons in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of primary cultured dopaminergic neurons from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 12. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 13. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dendrotek.ca [dendrotek.ca]
- 16. Activation of GSK-3β and Caspase-3 Occurs in Nigral Dopamine Neurons during the Development of Apoptosis Activated by a Striatal Injection of 6-Hydroxydopamine | PLOS One [journals.plos.org]
- 17. Caspase-Dependent and -Independent Cell Death Pathways in Primary Cultures of Mesencephalic Dopaminergic Neurons after Neurotoxin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lidocaine depolarizes the mitochondrial membrane potential by intracellular alkalization in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mitochondrial membrane potential (ΔΨ) fluctuations associated with the metabolic states of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving Dospa Lipid Nanoparticle Stability for Storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Dospa (2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate) lipid nanoparticles (LNPs). The focus is on enhancing the storage stability of these formulations to ensure consistent performance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound LNPs during storage?
A1: The stability of this compound LNPs is influenced by several factors, including:
-
Temperature: this compound LNPs are sensitive to temperature fluctuations. Storage at inappropriate temperatures can lead to aggregation, fusion, and degradation of both the lipid components and the encapsulated cargo.[1][2]
-
pH of the storage buffer: The surface charge of this compound LNPs is pH-dependent. Deviations from the optimal pH can reduce the electrostatic repulsion between particles, leading to aggregation.[3]
-
Lipid Composition: The choice and ratio of helper lipids, cholesterol, and PEGylated lipids in the formulation play a crucial role in the structural integrity and stability of the LNPs.[4]
-
Presence of Cryoprotectants: For frozen storage or lyophilization, the absence of cryoprotectants can lead to irreversible aggregation upon thawing or reconstitution.[5][6]
-
Mechanical Stress: Agitation or vigorous shaking can introduce air-liquid interfacial stress, which may lead to particle aggregation and loss of encapsulated material.[7][8]
-
Light Exposure: Exposure to light can potentially degrade lipid components and the encapsulated payload, affecting the stability and efficacy of the LNPs.[2]
Q2: What is the recommended storage temperature for this compound LNP suspensions?
A2: For short-term storage (up to a few weeks), refrigeration at 2-8°C is generally recommended to slow down degradation processes without inducing the stresses of freezing and thawing.[1] For long-term storage, freezing at -20°C or -80°C is common, but this should be done in the presence of cryoprotectants to prevent aggregation.[2][9] Some studies suggest that for certain LNP formulations, storage at -20°C may be preferable to -80°C for maintaining stability.[9]
Q3: Can I freeze my this compound LNPs for long-term storage?
A3: Yes, freezing is a common method for long-term storage of LNPs. However, it is critical to include a cryoprotectant, such as sucrose (B13894) or trehalose (B1683222), in the formulation before freezing.[5][6] The freezing and thawing process can cause mechanical stress and the formation of ice crystals, which can disrupt the LNP structure and lead to aggregation. Cryoprotectants help to mitigate these effects.[5]
Q4: What is lyophilization, and can it improve the stability of this compound LNPs?
A4: Lyophilization, or freeze-drying, is a process where water is removed from a frozen product under a vacuum. This results in a dry powder that is often more stable for long-term storage at refrigerated or even room temperature, significantly reducing the reliance on cold-chain logistics.[6][10] Lyophilization can be an effective strategy to enhance the shelf-life of this compound LNPs, but it requires careful optimization of the lyophilization cycle and the use of appropriate lyoprotectants (e.g., sucrose, trehalose) to ensure the LNPs can be reconstituted without significant changes to their physicochemical properties.[11][12]
Q5: What are cryoprotectants, and which ones are recommended for this compound LNPs?
A5: Cryoprotectants are substances that protect nanoparticles from damage during freezing and lyophilization. Sugars like sucrose and trehalose are the most commonly used cryoprotectants for LNPs.[5][6] They form a glassy matrix around the nanoparticles, preventing the formation of large ice crystals and minimizing aggregation upon thawing or reconstitution. The optimal concentration of the cryoprotectant needs to be determined experimentally for each specific this compound LNP formulation but typically ranges from 5% to 20% (w/v).[1]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Increased Particle Size (Z-average) and Polydispersity Index (PDI) after Storage | Aggregation or Fusion of LNPs: - Inappropriate storage temperature. - Suboptimal pH of the storage buffer. - Freeze-thaw cycles without cryoprotectants. - High LNP concentration. | - Store LNPs at the recommended temperature (2-8°C for short-term, -20°C or -80°C with cryoprotectants for long-term). - Ensure the storage buffer has a pH that maintains a sufficient surface charge for electrostatic repulsion. - Add cryoprotectants (e.g., 10% sucrose or trehalose) before freezing. - Consider diluting the LNP suspension before storage if concentration-dependent aggregation is suspected. |
| Decreased Encapsulation Efficiency during Storage | Leakage of Encapsulated Cargo: - Degradation of lipid components. - Instability of the LNP structure at the storage temperature. | - Optimize the lipid composition, particularly the helper lipid and cholesterol content, to enhance membrane rigidity. - Store at lower temperatures (e.g., -80°C) to minimize lipid and cargo degradation. - For lyophilized products, ensure the formulation and lyophilization cycle are optimized to maintain LNP integrity. |
| Visible Precipitates or Cloudiness in the LNP Suspension | Severe Aggregation and Settling of LNPs: - Significant changes in temperature or pH. - Contamination leading to destabilization. - Incompatible buffer components. | - Re-evaluate the entire formulation and storage protocol. - Characterize the precipitate to understand its nature. - Ensure all buffers and reagents are sterile and of high quality. - Verify the compatibility of all formulation components. |
| Poor Reconstitution of Lyophilized Powder | Irreversible Aggregation during Lyophilization: - Inadequate amount or type of lyoprotectant. - Suboptimal lyophilization cycle (freezing rate, primary and secondary drying parameters). | - Screen different lyoprotectants (e.g., sucrose, trehalose) and optimize their concentration. - Optimize the freezing rate and the temperature and pressure settings for the primary and secondary drying phases of the lyophilization cycle.[10][12][13] |
| Loss of Biological Activity/Transfection Efficiency | Degradation of Encapsulated Cargo (e.g., RNA): - Hydrolysis or enzymatic degradation. Changes in LNP Physicochemical Properties: - Alterations in size, surface charge, or lipid integrity. | - Ensure all solutions and materials are RNase-free if encapsulating RNA. - Store at ultra-low temperatures (-80°C) to minimize chemical degradation. - Re-characterize the physicochemical properties of the stored LNPs (size, PDI, zeta potential, encapsulation efficiency) to correlate with the loss of activity. |
Quantitative Data Summary
Due to the limited availability of public stability data specifically for this compound LNPs, the following tables provide representative data for cationic LNPs under various storage conditions. These should be considered as a starting point for the design of stability studies for your specific this compound LNP formulation.
Table 1: Effect of Storage Temperature on LNP Physicochemical Properties (Aqueous Suspension)
| Storage Condition | Time Point | Z-average (nm) | PDI | Encapsulation Efficiency (%) |
| 4°C | Day 0 | 95 ± 2 | 0.15 ± 0.02 | 92 ± 3 |
| Day 30 | 105 ± 4 | 0.18 ± 0.03 | 88 ± 4 | |
| Day 90 | 120 ± 8 | 0.22 ± 0.04 | 81 ± 5 | |
| -20°C (with 10% Sucrose) | Day 0 | 96 ± 3 | 0.16 ± 0.02 | 91 ± 3 |
| Day 30 | 98 ± 3 | 0.17 ± 0.02 | 90 ± 3 | |
| Day 90 | 102 ± 5 | 0.18 ± 0.03 | 89 ± 4 | |
| -80°C (with 10% Sucrose) | Day 0 | 95 ± 2 | 0.15 ± 0.02 | 92 ± 3 |
| Day 30 | 96 ± 3 | 0.16 ± 0.02 | 91 ± 3 | |
| Day 90 | 97 ± 4 | 0.16 ± 0.03 | 91 ± 3 |
Table 2: Effect of Lyophilization and Cryoprotectants on LNP Stability (Stored at 4°C after Reconstitution)
| Cryoprotectant | Time Point | Z-average (nm) | PDI | Encapsulation Efficiency (%) |
| None | Post-lyo | >500 (aggregated) | >0.5 | <50 |
| 5% Sucrose | Post-lyo | 150 ± 10 | 0.25 ± 0.05 | 80 ± 6 |
| Day 30 | 165 ± 12 | 0.28 ± 0.06 | 75 ± 7 | |
| 10% Sucrose | Post-lyo | 105 ± 5 | 0.18 ± 0.03 | 90 ± 4 |
| Day 30 | 110 ± 6 | 0.19 ± 0.04 | 88 ± 4 | |
| 10% Trehalose | Post-lyo | 102 ± 4 | 0.17 ± 0.03 | 91 ± 3 |
| Day 30 | 108 ± 5 | 0.18 ± 0.04 | 89 ± 4 |
Experimental Protocols
Protocol 1: Assessment of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Equilibrate the this compound LNP sample to room temperature.
-
Dilute the LNP suspension in an appropriate buffer (e.g., 1x PBS, filtered through a 0.22 µm filter) to a suitable concentration for DLS measurement. The final concentration should result in a derived count rate within the instrument's optimal range.
-
-
Instrument Setup:
-
Use a Malvern Zetasizer or a similar instrument.
-
Set the measurement parameters:
-
Dispersant: Water (or the specific buffer used for dilution).
-
Temperature: 25°C.
-
Equilibration time: 120 seconds.
-
Measurement angle: 173° (backscatter).
-
Number of measurements: 3 runs of 10-15 measurements each.
-
-
-
Data Acquisition:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and start the measurement.
-
-
Data Analysis:
-
Record the Z-average diameter (nm) and the Polydispersity Index (PDI).
-
A PDI value below 0.2 is generally considered indicative of a monodisperse and homogeneous sample.[14]
-
Protocol 2: Determination of Encapsulation Efficiency using a RiboGreen Assay
-
Reagent Preparation:
-
Prepare a 1x TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Prepare a 2% Triton X-100 solution in 1x TE buffer.
-
Prepare the RiboGreen reagent working solution by diluting the stock solution 1:100 in 1x TE buffer. Protect from light.
-
-
Standard Curve Preparation:
-
Prepare a series of RNA standards of known concentrations (e.g., 0 to 2 µg/mL) in 1x TE buffer.
-
-
Sample Preparation:
-
In a 96-well black plate, add 50 µL of the diluted this compound LNP sample to two sets of wells in triplicate.
-
To the first set of wells, add 50 µL of 1x TE buffer (to measure unencapsulated RNA).
-
To the second set of wells, add 50 µL of 2% Triton X-100 solution (to measure total RNA after LNP lysis).
-
Incubate the plate at 37°C for 10 minutes to ensure complete lysis of LNPs in the Triton X-100 wells.[15]
-
-
Fluorescence Measurement:
-
Add 100 µL of the RiboGreen working solution to all standard and sample wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.[16]
-
-
Calculation:
-
Use the standard curve to determine the concentration of unencapsulated RNA (from wells without Triton X-100) and total RNA (from wells with Triton X-100).
-
Calculate the encapsulation efficiency (EE) as follows: EE (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100
-
Visualizations
Caption: Troubleshooting workflow for this compound LNP stability assessment.
Caption: General workflow for lyophilization of this compound LNPs.
References
- 1. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insights into the formulation of lipid nanoparticles for the optimization of mRNA therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of mixing and shaking on mRNA-LNP drug product quality characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of lyophilized mRNA-LNPs with high stability and transfection efficiency in specific cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Optimization of a Freeze-Drying Process Achieving Enhanced Long-Term Stability and In Vivo Performance of Lyophilized mRNA-LNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. abpbio.com [abpbio.com]
- 16. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DOSPA-Based Nucleic Acid Transfection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize nucleic acid transfection using DOSPA-based reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for nucleic acid transfection?
This compound (2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate) is a polycationic lipid that is a key component of several commercially available transfection reagents, such as Lipofectamine®.[1] It is often formulated with a neutral helper lipid like DOPE (dioleoylphosphatidylethanolamine). The positively charged headgroup of this compound interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (like plasmid DNA, mRNA, or siRNA), leading to the formation of lipid-nucleic acid complexes called lipoplexes. These lipoplexes are then taken up by cells through endocytosis. Once inside the cell, the lipoplexes facilitate the release of the nucleic acid from the endosome into the cytoplasm, allowing it to reach its target site of action (the nucleus for DNA or the cytoplasm for mRNA and siRNA).
Q2: What is the optimal ratio of this compound-based reagent to nucleic acid?
The optimal ratio is highly dependent on the cell type, the type of nucleic acid being transfected, and the specific culture conditions. It is crucial to perform an optimization experiment for each new cell line and nucleic acid combination.[2][3] Generally, a good starting point for plasmid DNA is a ratio of 1:2 to 1:3 (µg of DNA to µL of transfection reagent).[1][4] For siRNA, a typical starting point is 1 µL of reagent for every 20-30 pmol of siRNA. However, these are just starting recommendations, and a titration should be performed to find the ideal ratio that maximizes transfection efficiency while minimizing cytotoxicity.[1]
Q3: Can I use serum in the medium during transfection?
It is strongly recommended to form the this compound-nucleic acid complexes in a serum-free medium, such as Opti-MEM® I Reduced Serum Medium.[1][4][5] Serum contains proteins that can interfere with the formation of the lipoplexes and reduce transfection efficiency. However, once the complexes are formed and added to the cells, you can use a growth medium containing serum, which can improve cell viability.[4][5]
Q4: How long should I incubate the cells with the transfection complexes?
The incubation time can vary, but a typical range is between 18 to 48 hours before assaying for gene expression.[1] For some sensitive cell lines, it may be beneficial to change the medium 4-6 hours after adding the transfection complexes to remove them and reduce cytotoxicity.[1][6]
Troubleshooting Guides
Low Transfection Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal this compound:Nucleic Acid Ratio | Perform a titration experiment to determine the optimal ratio. For plasmid DNA, test a range of DNA (µg) to reagent (µL) ratios from 1:0.5 to 1:5.[1][4][5] For siRNA, test a range of 10-50 pmol of siRNA with 0.5-1.5 µL of reagent (for a 24-well format).[1] |
| Poor Quality or Incorrect Amount of Nucleic Acid | Ensure your nucleic acid is of high purity (A260/A280 ratio of 1.7-1.9 for DNA).[2] Verify the concentration of your nucleic acid stock. Degraded nucleic acid will result in poor transfection. |
| Incorrect Complex Formation | Always dilute the this compound-based reagent and the nucleic acid in serum-free medium separately before combining them.[1][4][5] Allow the complexes to form for the recommended time (usually 20 minutes) at room temperature.[1][6] |
| Suboptimal Cell Density | Cells should ideally be at 70-90% confluency at the time of transfection.[1][7][8] If cells are too sparse, they may not take up the complexes efficiently. If they are too confluent, cell division will be reduced, which can affect transfection efficiency for DNA that needs to enter the nucleus. |
| Presence of Inhibitors | Do not include antibiotics in the medium during transfection as they can cause cell death.[9] Ensure the medium used for complex formation is free of serum and other potential inhibitors.[5][9] |
| Cells are Difficult to Transfect | Some cell lines, particularly primary cells or suspension cells, are inherently more difficult to transfect. You may need to try a higher concentration of the transfection reagent or a different transfection method altogether. |
High Cell Toxicity
| Possible Cause | Recommended Solution |
| This compound Reagent Concentration is Too High | Reduce the amount of the this compound-based reagent used. Perform a dose-response curve to find the concentration that gives good transfection efficiency with minimal toxicity.[9] |
| Nucleic Acid Concentration is Too High | High concentrations of nucleic acids can also be toxic to cells. Try reducing the amount of DNA or siRNA used in the transfection. |
| Prolonged Exposure to Transfection Complexes | For sensitive cell lines, reduce the incubation time of the cells with the transfection complexes. You can replace the medium with fresh growth medium 4-6 hours after transfection.[1][6] |
| Low Cell Density | Transfecting cells at a low density can make them more susceptible to the toxic effects of the transfection reagent. Ensure cells are at least 70% confluent.[9] |
| Poor Cell Health | Only use healthy, actively dividing cells for transfection. Cells that have been passaged too many times may be less robust. |
Experimental Protocols
Optimization of this compound-to-Plasmid DNA Ratio (24-well plate format)
-
Cell Seeding: The day before transfection, seed 0.5-2 x 10^5 cells per well in 500 µL of complete growth medium without antibiotics. The cells should be 70-90% confluent at the time of transfection.[1]
-
Preparation of DNA and this compound Reagent:
-
In separate tubes, dilute your plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium (e.g., Opti-MEM®).
-
In another set of tubes, dilute varying amounts of the this compound-based reagent (e.g., 0.25 µL, 0.5 µL, 1 µL, 1.5 µL, 2.5 µL) in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the diluted DNA with each of the diluted this compound reagent preparations. Mix gently and incubate for 20 minutes at room temperature to allow the lipoplexes to form. The total volume will be 100 µL.
-
Transfection: Add the 100 µL of the this compound-DNA complexes to each well containing cells and medium. Rock the plate gently to mix.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 18-48 hours.
-
Analysis: After incubation, analyze the cells for transgene expression (e.g., via fluorescence microscopy for a GFP reporter or a luciferase assay).
Optimization of this compound-to-siRNA Ratio (24-well plate format)
-
Cell Seeding: The day before transfection, plate cells so they are 30-50% confluent at the time of transfection.
-
Preparation of siRNA and this compound Reagent:
-
In separate tubes, dilute varying amounts of siRNA (e.g., 10, 20, 30, 40, 50 pmol) in 50 µL of serum-free medium.
-
In another set of tubes, dilute varying amounts of the this compound-based reagent (e.g., 0.5 µL, 1.0 µL, 1.5 µL) in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine each diluted siRNA preparation with each diluted this compound reagent preparation. Mix gently and incubate for 20 minutes at room temperature.
-
Transfection: Add the 100 µL of the this compound-siRNA complexes to each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Analysis: Analyze the level of target gene knockdown by methods such as qPCR or Western blot.
Visualization of Key Processes
References
- 1. Lipofectamine 2000 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Guidelines for transfection of siRNA [qiagen.com]
- 4. thermofisher.com [thermofisher.com]
- 5. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. genscript.com [genscript.com]
- 7. health.uconn.edu [health.uconn.edu]
- 8. Protocols · Benchling [benchling.com]
- 9. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
Minimizing Cell Death After Dospa Transfection: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Dospa transfection, minimizing cell death is paramount to achieving reliable and reproducible experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of cytotoxicity encountered during this compound-mediated transfection.
Troubleshooting Guide: High Cell Viability Transfection
Significant cell death following this compound transfection can compromise experimental results. The following sections provide strategies to optimize your protocol and enhance cell viability.
Optimizing Transfection Parameters
The ratio of this compound reagent to plasmid DNA, the final concentration of the complexes, and the cell density at the time of transfection are critical factors influencing both transfection efficiency and cell viability.
Table 1: Example Optimization of this compound Reagent to DNA Ratio
| This compound Reagent (µL) | Plasmid DNA (µg) | Ratio (µL:µg) | Cell Viability (%) | Transfection Efficiency (%) |
| 1.5 | 0.5 | 3:1 | 92 | 35 |
| 2.0 | 0.5 | 4:1 | 88 | 45 |
| 2.5 | 0.5 | 5:1 | 81 | 55 |
| 3.0 | 0.5 | 6:1 | 72 | 60 |
| 2.0 | 1.0 | 2:1 | 85 | 50 |
| 3.0 | 1.0 | 3:1 | 78 | 65 |
| 4.0 | 1.0 | 4:1 | 65 | 70 |
Note: This data is representative and optimization will be required for specific cell lines and plasmids.
Table 2: Effect of Cell Density on Post-Transfection Viability
| Cell Density at Transfection (% Confluency) | Cell Viability 24h Post-Transfection (%) |
| 40-50% | 75 |
| 60-70% | 88 |
| 80-90% | 93 |
| >95% | 85 (due to contact inhibition) |
Note: Optimal cell density can vary between cell types.
Experimental Workflow for Optimization
A systematic approach to optimizing transfection conditions is crucial. The following workflow outlines a general strategy.
Caption: A general workflow for optimizing this compound transfection to maximize cell viability.
Frequently Asked Questions (FAQs)
Q1: My cells are showing significant death after this compound transfection. What are the most common causes?
High cell mortality is often attributed to several factors:
-
Suboptimal this compound:DNA Ratio: An excess of the cationic lipid reagent can be toxic to cells. It is crucial to perform a dose-response curve to determine the optimal ratio for your specific cell line.[1]
-
Poor DNA Quality: The presence of endotoxins or other contaminants in your plasmid DNA preparation can induce a strong cytotoxic response.[2] Always use high-purity, endotoxin-free DNA.
-
Inappropriate Cell Density: Transfecting cells at a low density can make them more susceptible to the toxic effects of the transfection complexes.[1][2] A confluency of 70-90% is generally recommended at the time of transfection.[2]
-
Prolonged Incubation Time: Leaving the transfection complexes on the cells for too long can increase cytotoxicity. For many cell lines, an incubation period of 4-6 hours is sufficient, after which the medium should be replaced with fresh, complete growth medium.[3]
-
Presence of Serum during Complex Formation: Serum can interfere with the formation of this compound-DNA complexes and should be omitted from the dilution medium.[4]
Q2: How can I assess the cytotoxicity of my this compound transfection protocol?
Two common methods to quantify cell viability are the MTT assay and the Trypan Blue exclusion assay.
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Transfection: Perform this compound transfection with your optimized or test conditions. Include untransfected and mock-transfected (reagent only) controls.
-
Incubation: After the desired incubation period (e.g., 24 or 48 hours post-transfection), remove the culture medium.
-
MTT Addition: Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubation with MTT: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[5]
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Experimental Protocol: Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Cell Collection: Following transfection, detach the cells using trypsin and resuspend them in complete medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Counting: Load the mixture into a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Q3: What are the underlying mechanisms of this compound-induced cell death?
Cationic lipids like this compound can induce apoptosis, a form of programmed cell death. The positively charged lipids interact with the negatively charged cell membrane, leading to membrane stress and the activation of intracellular signaling pathways that culminate in apoptosis.
Signaling Pathway of Cationic Lipid-Induced Apoptosis
Caption: Cationic lipids can trigger apoptosis through ROS production and caspase activation.
Q4: Can I reduce the amount of this compound reagent and DNA to minimize toxicity?
Yes, reducing the amount of both the this compound reagent and DNA is a valid strategy to decrease cytotoxicity. However, this may also lead to a decrease in transfection efficiency. It is essential to find a balance where cell viability is high, and transfection efficiency is still acceptable for your experimental needs. Performing a matrix titration, where you vary both the this compound and DNA concentrations, can help identify this optimal window.
Q5: Are there any alternatives to this compound with lower cytotoxicity?
While this compound is an effective transfection reagent, several newer formulations of cationic lipids and polymer-based reagents have been developed with the aim of reducing cytotoxicity while maintaining high transfection efficiency.[6] If you continue to experience significant cell death with this compound despite optimization, it may be worthwhile to explore these alternatives. Some examples include other lipid-based reagents with biodegradable linkers or polymer-based reagents like polyethylenimine (PEI) and its derivatives.[6]
References
- 1. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 2. Video: Lighting Up the Pathways to Caspase Activation Using Bimolecular Fluorescence Complementation [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. idtdna.com [idtdna.com]
- 5. researchgate.net [researchgate.net]
- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
Technical Support Center: Overcoming Challenges in Cationic Lipid-Mediated Delivery to Suspension Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cationic lipid-mediated delivery (such as with Dospa-mediated reagents) to suspension cells.
Troubleshooting Guide
Low transfection efficiency and high cell toxicity are common hurdles in the transfection of suspension cells. This guide provides solutions to frequently encountered problems.
Problem: Low Transfection Efficiency
| Possible Cause | Suggested Solution |
| Suboptimal Cell Density and Health | - Use cells in the logarithmic growth phase with >90% viability.[1] - Split suspension cells the day before transfection to ensure they are in optimal physiological condition. - The optimal density for suspension cells is typically between 5 x 10⁵ to 2 x 10⁶ cells/mL at the time of transfection; this should be empirically determined for each cell line.[2] |
| Incorrect Reagent-to-Nucleic Acid Ratio | - Optimize the ratio of cationic lipid reagent (µL) to nucleic acid (µg). A common starting point is a 2:1 or 3:1 ratio, but this is highly cell-type dependent and should be optimized by testing ratios from 1:1 to 5:1.[3] |
| Poor Quality of Nucleic Acid | - Use high-purity, endotoxin-free nucleic acid. The A260/A280 ratio should be at least 1.7.[4] - For plasmid DNA, supercoiled topology is generally most efficient for transient transfection.[1] |
| Issues with Complex Formation | - Always form the lipid-nucleic acid complexes in a serum-free medium, such as Opti-MEM®, as serum proteins can interfere with complex formation.[1][4][5] - Do not vortex the cationic lipid reagent, as this can degrade its performance. Mix gently.[1] - Incubate the complexes for the recommended time (typically 15-30 minutes) at room temperature before adding to the cells.[5] |
| Inhibitors in Culture Medium | - Perform transfections in antibiotic-free medium, as antibiotics can increase cell permeability and lead to toxicity.[1][2] - Avoid high concentrations of phosphate, sulfated proteoglycans (e.g., heparin), or EDTA in the medium during complex formation and transfection.[1][5] |
| Incorrect Promoter on Vector | - Ensure the promoter on your plasmid vector is active in your target cell type.[1] |
Problem: High Cell Viability/Toxicity
| Possible Cause | Suggested Solution |
| Excessive Amount of Transfection Reagent or Nucleic Acid | - Perform a dose-response curve for both the cationic lipid reagent and the nucleic acid to find the optimal balance between efficiency and viability.[5] - High concentrations of nucleic acid can be toxic to cells. |
| Prolonged Exposure to Transfection Complexes | - For sensitive cell lines, consider reducing the incubation time with the transfection complexes. A medium change after 4-6 hours can sometimes reduce toxicity without significantly impacting efficiency.[6][7] |
| Poor Cell Health Prior to Transfection | - Ensure cells are healthy (>90% viability) and not passaged excessively. If performance declines, thaw a fresh vial of cells.[1][4] |
| Presence of Antibiotics | - Cationic lipids can increase cell permeability to antibiotics in the medium, leading to increased cell death. Omit antibiotics during transfection.[1][2] |
| Cell Density Too Low | - Transfecting at a very low cell density can make individual cells more susceptible to toxicity from the transfection reagent. Ensure you are within the optimal density range.[5] |
Experimental Protocols
General Protocol for Cationic Lipid-Mediated Transfection of Suspension Cells (24-well plate format)
This protocol provides a starting point for transfecting suspension cells like THP-1.[8][9] Optimization is recommended for each specific cell line and plasmid.
Materials:
-
Suspension cells in logarithmic growth phase
-
Complete growth medium (e.g., RPMI + 10% FBS)
-
Serum-free medium (e.g., Opti-MEM® I)
-
Cationic lipid transfection reagent (e.g., this compound or equivalent)
-
Plasmid DNA (high purity, ≥100 ng/µL)
-
24-well tissue culture plates
Procedure:
-
Cell Plating: On the day of transfection, count the cells and adjust the density. Plate approximately 1 x 10⁵ cells per well in 0.5 mL of complete growth medium.[8]
-
DNA Dilution: In a sterile tube, dilute 0.5 µg of plasmid DNA into 100 µL of serum-free medium. Mix gently.[8]
-
Reagent Dilution and Complex Formation:
-
Transfection: Add the 100 µL of the DNA-lipid complexes directly to the well containing the cells. Mix gently by rocking the plate back and forth.[8][9]
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 18-48 hours. A medium change after 4-6 hours is optional but may reduce toxicity in sensitive cells.[6][8]
-
Analysis: After the incubation period, assay for transgene expression.
Mandatory Visualizations
References
- 1. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - AE [thermofisher.com]
- 2. Cationic Lipid Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. biontex.com [biontex.com]
- 4. genscript.com [genscript.com]
- 5. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 6. Lipofectamine 2000 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. genscript.com [genscript.com]
- 8. Transfecting Plasmid DNA into THP-1 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Refining Dospa Transfection Protocols for Sensitive Cell Lines
Welcome to the technical support center for Dospa transfection reagents. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your transfection protocols, particularly for sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (2,3-dioleoyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate) is a cationic lipid that is frequently combined with the neutral lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) to form liposomes for transfection. These positively charged liposomes encapsulate negatively charged nucleic acids (DNA or RNA). The resulting complex then fuses with the negatively charged cell membrane, facilitating the entry of the genetic material into the cell through endocytosis.
Q2: Why are some cell lines more sensitive to this compound transfection?
Sensitive cell lines, such as primary cells, stem cells, and certain cancer cell lines, can exhibit high levels of cytotoxicity in response to cationic lipid-based transfection reagents like this compound. This sensitivity can be due to several factors, including the inherent fragility of the cells, lower proliferation rates, or a more robust innate immune response to foreign nucleic acids and lipid complexes within the cytoplasm. This can lead to decreased cell viability and lower transfection efficiencies.
Q3: When should I choose this compound for my experiments?
This compound-based reagents are a good choice for transfecting a variety of cell lines. However, for sensitive cell lines, it is crucial to optimize the protocol to minimize toxicity while maximizing efficiency. It is often used as a component in commercially available transfection reagents.
Q4: Can I use serum in the media during this compound transfection?
The presence of serum during the formation of the this compound-nucleic acid complex can interfere with its formation and reduce transfection efficiency. Therefore, it is recommended to form the complexes in a serum-free medium.[1] However, once the complexes are formed, they can often be added to cells cultured in a serum-containing medium. For sensitive cell lines, maintaining serum in the culture medium during transfection can help to mitigate cytotoxicity.
Q5: What is the optimal cell confluency for this compound transfection?
For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[2] However, for sensitive or slowly dividing cells, a lower confluency of 50-70% might be beneficial to ensure the cells are in a logarithmic growth phase and more receptive to transfection.[1] It is advisable to optimize the cell density for each specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal this compound:DNA ratio. | Perform a dose-response curve to determine the optimal ratio of this compound reagent to nucleic acid for your specific cell line.[1][3] |
| Poor quality of nucleic acid. | Use high-purity, endotoxin-free nucleic acid. Confirm integrity by running on an agarose (B213101) gel and checking the A260/A280 ratio (should be ~1.8 for DNA).[2][4] | |
| Incorrect cell density. | Optimize cell confluency at the time of transfection. For many cell types, 70-90% confluency is ideal.[2] | |
| Complexes not formed properly. | Ensure complexes are formed in a serum-free medium. Do not vortex the this compound reagent or the complexes. Mix gently by pipetting.[5] | |
| Incubation time is not optimal. | Optimize the incubation time of the this compound-DNA complexes with the cells. Shorter incubation times (e.g., 4-6 hours) may be necessary for sensitive cells to reduce toxicity.[2][3] | |
| High Cell Death (Cytotoxicity) | Too much this compound reagent. | Reduce the amount of this compound reagent used. Perform a titration to find the lowest effective concentration. |
| Too much nucleic acid. | High concentrations of nucleic acid can be toxic to cells. Reduce the amount of DNA or RNA being transfected. | |
| Prolonged exposure to complexes. | For sensitive cells, reduce the incubation time with the transfection complexes to 4-6 hours before changing to fresh culture medium.[3] | |
| Cells are not healthy. | Ensure cells are healthy, actively dividing, and have a low passage number. | |
| Presence of antibiotics. | Avoid using antibiotics in the media during transfection as they can increase cell stress. | |
| Inconsistent Results | Variation in cell confluency. | Plate cells at a consistent density for each experiment to ensure reproducibility. |
| Changes in cell passage number. | Use cells within a consistent and low passage number range, as cell characteristics can change over time. | |
| Pipetting errors. | Prepare a master mix of the this compound-nucleic acid complexes to minimize pipetting variability between samples. |
Quantitative Data Summary
The following tables summarize comparative data on transfection efficiency and cytotoxicity for this compound/DOPE formulations versus other methods.
Table 1: Transfection Efficiency of this compound/DOPE vs. NanoTrans-Gels in Different Cell Lines
| Cell Line | Transfection Method | DNA Concentration | Transfection Efficiency (%) |
| A549 | This compound/DOPE (Lipofectamine) | Low | ~1% |
| A549 | NanoTrans-Gels | Low | Up to 95% |
| MCF7 | This compound/DOPE (Lipofectamine) | Low | Slightly lower than NanoTrans-Gels |
| MCF7 | NanoTrans-Gels | Low | Slightly higher than this compound/DOPE |
Data adapted from a study comparing NanoTrans-Gels to a commercial this compound/DOPE-based reagent.[6]
Table 2: Comparison of Cell Viability with Stable vs. Transient Cationic Lipid/DNA Complexes
| DNA Dose (µ g/well ) | Complex Type | Cell Viability (% of control) |
| Low | Transient (this compound/DOPE) | Lower |
| Low | Stable | Higher |
| High | Transient (this compound/DOPE) | Lower |
| High | Stable | Higher |
This table illustrates that a stable formulation of a this compound/DNA complex can lead to higher cell viability compared to a transiently formed complex.[7]
Experimental Protocols
Detailed Methodology for this compound-based Transfection of Adherent Sensitive Cells
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound transfection reagent
-
Sensitive adherent cells
-
Complete culture medium with and without serum
-
Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)
-
High-purity plasmid DNA or RNA
-
Sterile microcentrifuge tubes
-
6-well tissue culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed your sensitive cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Use 2 mL of your complete culture medium per well.
-
Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Preparation of this compound-Nucleic Acid Complexes (perform in a sterile environment):
-
For each well to be transfected:
-
In tube A, dilute 2 µg of plasmid DNA into 100 µL of serum-free medium. Mix gently by flicking the tube.
-
In tube B, dilute 4 µL of this compound reagent into 100 µL of serum-free medium. Mix gently.
-
Combine the contents of tube A and tube B. Mix immediately by gently pipetting up and down. Do not vortex.
-
Incubate the mixture at room temperature for 15-20 minutes to allow the complexes to form.
-
-
-
Transfection:
-
Carefully remove the medium from the cells.
-
Wash the cells once with 1 mL of pre-warmed serum-free medium.
-
Add 800 µL of serum-free medium to the this compound-DNA complex mixture (total volume will be 1 mL).
-
Add the entire 1 mL of the complex-containing medium to the well.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
-
Post-Transfection:
-
After the incubation period, gently remove the transfection medium.
-
Add 2 mL of complete culture medium (containing serum) to each well.
-
Return the plate to the incubator.
-
-
Analysis:
-
Assay for gene expression or knockdown 24-72 hours post-transfection, depending on your specific experimental goals.
-
Monitor cell viability using a suitable assay (e.g., Trypan Blue exclusion or MTT assay).
-
Visualizations
Caption: Workflow for this compound-based transfection of sensitive cells.
Caption: Potential signaling pathway in sensitive cells during transfection.
References
Validation & Comparative
A Head-to-Head Comparison: Dospa vs. DOTAP for Plasmid DNA Delivery
For researchers, scientists, and drug development professionals engaged in gene therapy and cellular engineering, the efficient and safe delivery of plasmid DNA into target cells is a critical first step. Cationic lipids have emerged as a primary class of non-viral vectors for this purpose, offering advantages in terms of safety and ease of use over viral methods. Among the numerous cationic lipids available, Dospa (2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate) and DOTAP (N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methyl-sulfate) are two prominent reagents. This guide provides an objective comparison of their performance in plasmid DNA delivery, supported by available experimental data and detailed methodologies.
Performance Overview
Both this compound and DOTAP function by forming complexes, known as lipoplexes, with negatively charged plasmid DNA. These complexes possess a net positive charge, facilitating their interaction with the negatively charged cell membrane and subsequent cellular uptake. However, the structural differences between the two lipids—notably the polycationic spermine (B22157) headgroup of this compound versus the monocationic headgroup of DOTAP—can influence their performance characteristics, including transfection efficiency and cytotoxicity.
While direct, comprehensive head-to-head studies providing quantitative side-by-side data for this compound and DOTAP across multiple cell lines are limited in the publicly available literature, we can infer their relative performance from individual studies and comparisons with other reagents. This compound is a key component of the commercially available transfection reagent Lipofectamine™, often formulated with the neutral helper lipid DOPE (dioleoylphosphatidylethanolamine)[1][2]. DOTAP is also widely used, both as a standalone reagent and in formulations with helper lipids.
One study directly compared the DNA binding characteristics of liposomes made with the polycationic lipid this compound and the monocationic lipid DOTAP. The results indicated no significant difference in their DNA binding isotherms, suggesting that both are capable of efficiently complexing with DNA[3]. However, the same study noted that DOTAP-based formulations showed a more pronounced preference for binding to relaxed plasmid DNA over supercoiled forms, which could have implications for transfection outcomes[3].
Quantitative Data Summary
The following tables summarize available quantitative data on the performance of this compound (as a component of Lipofectamine™) and DOTAP. It is important to note that transfection efficiency and cytotoxicity are highly cell-type dependent and can be influenced by the specific formulation and experimental conditions.
Table 1: Transfection Efficiency
| Reagent | Cell Line | Plasmid | Transfection Efficiency | Citation |
| Lipofectamine™ (this compound:DOPE) | Hep-2 | GFP reporter | High | [1] |
| MCF-7 | GFP reporter | Lower than Hep-2 | [1] | |
| SW-480 | GFP reporter | Lower than Hep-2 | [1] | |
| DOTAP | Hep-2 | GFP reporter | High | [1] |
| MCF-7 | GFP reporter | Lower than Lipofectamine™ | [1] | |
| SW-480 | GFP reporter | Lower than Lipofectamine™ | [1] | |
| HEK-293 | N/A | High | [4] | |
| Huh7, AGS | pcDNA-Luc | Optimal at DOTAP:DOPE ratio of 1:0 and 3:1 | [5] | |
| COS7 | pcDNA-Luc | Optimal at DOTAP:DOPE ratio of 3:1 and 1:1 | [5] | |
| A549 | pcDNA-Luc | Optimal at DOTAP:DOPE ratio of 1:1 and 1:3 | [5] |
Table 2: Cytotoxicity
| Reagent | Cell Line | Assay | Key Findings | Citation |
| Lipofectamine™ (this compound:DOPE) | MCF-7 | MTT | >85% cell viability under optimal conditions | [1] |
| DOTAP | MCF-7 | MTT | >85% cell viability under optimal conditions | [1] |
| Various | MTT | Cytotoxicity is dose-dependent and influenced by formulation | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible transfection experiments. Below are representative protocols for plasmid DNA delivery using a this compound-containing reagent (Lipofectamine™) and DOTAP.
Experimental Protocol: Plasmid DNA Transfection using Lipofectamine™ Reagent (this compound:DOPE)
This protocol is a general guideline and should be optimized for specific cell types and plasmids.
Materials:
-
Lipofectamine™ Reagent (a 3:1 (w/w) liposome (B1194612) formulation of this compound and DOPE)[1]
-
Plasmid DNA (high purity, 0.5-1.0 µg/µL in sterile water or TE buffer)
-
Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)
-
Complete growth medium with serum, without antibiotics
-
Cells to be transfected in a 24-well plate (seeded to be 70-90% confluent at the time of transfection)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate in 0.5 mL of complete growth medium to ensure they reach the desired confluency on the day of transfection.
-
Complex Formation: a. For each well to be transfected, dilute 0.8 µg of plasmid DNA into 50 µL of serum-free medium in a sterile tube. Mix gently. b. In a separate sterile tube, dilute 0.5-5 µL of Lipofectamine™ Reagent into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and the diluted Lipofectamine™ Reagent. Mix gently and incubate for 20 minutes at room temperature to allow the DNA-lipid complexes to form. The solution may appear cloudy.
-
Transfection: a. Remove the growth medium from the cells and wash once with serum-free medium. b. Add 400 µL of serum-free medium to the tube containing the DNA-lipid complexes. Mix gently. c. Add the entire volume of the diluted complexes (500 µL) to the well. d. Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
Post-Transfection: a. After the incubation period, remove the transfection mixture and replace it with 0.5 mL of fresh, complete growth medium. b. Incubate the cells for 24-48 hours before assaying for gene expression.
Experimental Protocol: Plasmid DNA Transfection using DOTAP
This protocol provides a general framework for using DOTAP for plasmid DNA transfection and should be optimized for specific experimental conditions.
Materials:
-
DOTAP transfection reagent (1 mg/mL)
-
Plasmid DNA (high purity, 0.5-1.0 µg/µL in sterile water or TE buffer)
-
Serum-free medium
-
Complete growth medium with or without serum, without antibiotics
-
Cells to be transfected in a 6-well plate (seeded to be 70-80% confluent at the time of transfection)[4]
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10⁵ cells per well in a 6-well plate in 2 mL of complete growth medium.[4]
-
Complex Formation: a. In a sterile tube, dilute 2.5 µg of plasmid DNA in 100 µL of serum-free medium. Mix gently.[4] b. In a separate sterile tube, dilute 5-10 µL of DOTAP reagent in 100 µL of serum-free medium. Mix gently. The optimal DOTAP:DNA ratio should be determined empirically.[4] c. Add the diluted DNA to the diluted DOTAP solution. Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to allow for lipoplex formation.[4]
-
Transfection: a. Aspirate the growth medium from the cells and wash once with sterile PBS. b. Add 800 µL of serum-free medium to the tube containing the DOTAP-DNA complexes to bring the total volume to 1 mL. c. Add the 1 mL of the complex-containing medium dropwise to each well.[4] d. Gently rock the plate to ensure even distribution and incubate at 37°C in a CO₂ incubator for 4-6 hours.
-
Post-Transfection: a. After the incubation period, add 1 mL of complete growth medium (containing serum if desired) to each well. Alternatively, the transfection medium can be replaced with fresh complete medium. b. Incubate the cells for 24-48 hours before analyzing transgene expression.
Mechanism of Action & Signaling Pathways
The fundamental mechanism for both this compound and DOTAP-mediated transfection involves the formation of positively charged lipoplexes that interact with the cell membrane, leading to internalization.
DOTAP-Mediated DNA Delivery
The mechanism of DOTAP-mediated transfection is relatively well-understood and proceeds through the following key steps[4][7]:
-
Lipoplex Formation: The cationic DOTAP lipids electrostatically interact with the anionic phosphate (B84403) backbone of the plasmid DNA, condensing it into compact, positively charged nanoparticles.
-
Cell Surface Binding: The positively charged lipoplexes are attracted to the negatively charged proteoglycans on the cell surface.
-
Cellular Uptake: The lipoplexes are primarily internalized through endocytosis[4][8].
-
Endosomal Escape: Once inside the endosome, a portion of the lipoplexes must escape into the cytoplasm to avoid degradation by lysosomal enzymes. This is a critical and often rate-limiting step. The exact mechanism is not fully elucidated but is thought to involve the interaction of the cationic lipids with anionic lipids in the endosomal membrane, leading to membrane destabilization and release of the DNA[7].
-
Nuclear Entry: For plasmid DNA to be expressed, it must traverse the cytoplasm and enter the nucleus, where the cellular machinery can transcribe the gene.
This compound-Mediated DNA Delivery
As a polycationic lipid, this compound's mechanism is similar to that of DOTAP but with the added complexity and potential advantages of its spermine headgroup. The multiple positive charges on the spermine moiety can lead to more efficient DNA condensation and potentially more stable lipoplexes[9]. The general steps are as follows:
-
Lipoplex Formation: The multivalent cationic headgroup of this compound strongly interacts with and condenses plasmid DNA.
-
Cellular Association and Uptake: The resulting positively charged lipoplexes bind to the cell surface and are internalized, likely via endocytosis.
-
Endosomal Escape: The "proton sponge" effect, often attributed to polyamines like spermine, may play a role in endosomal escape. As the endosome acidifies, the multiple amine groups on this compound can become protonated, leading to an influx of chloride ions, osmotic swelling, and eventual rupture of the endosome, releasing the DNA into the cytoplasm.
-
Nuclear Translocation and Expression: The released plasmid DNA must then be transported to the nucleus for gene expression to occur.
Conclusion
Both this compound and DOTAP are effective cationic lipids for the delivery of plasmid DNA into a variety of cell types. The choice between them may depend on the specific cell line, experimental goals, and the need to balance transfection efficiency with cytotoxicity. DOTAP is a well-characterized and widely used reagent with a straightforward mechanism of action. This compound, as a key component of powerful commercial reagents like Lipofectamine™, offers the potential for high transfection efficiency, possibly due to the enhanced DNA condensation and endosomal escape properties conferred by its polycationic spermine headgroup.
For optimal results, it is crucial to empirically determine the best lipid-to-DNA ratio, cell density, and incubation times for each specific cell type and plasmid combination. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for developing and refining plasmid DNA delivery strategies in your research.
References
- 1. Lipofectamine Reagent for the transfection of DNA into eukaryotic cells | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Endocytosis and intracellular processing accompanying transfection mediated by cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dospa-Mediated Gene Expression: A Comparative Guide to Reporter Assays
For researchers in cell biology and drug development, accurately quantifying gene expression is paramount. Transfection reagents are a key tool in this process, and Dospa-based formulations have become a popular choice for delivering nucleic acids into cells. This guide provides a comprehensive comparison of this compound-mediated gene expression with other common transfection reagents, focusing on validation through reporter assays. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal transfection strategy for your research needs.
Performance Comparison of Transfection Reagents
The efficacy of a transfection reagent is typically evaluated based on two key metrics: transfection efficiency and cell viability. High transfection efficiency ensures that a large percentage of the cell population expresses the gene of interest, while high cell viability indicates that the transfection process itself is not overly toxic to the cells. Reporter genes, such as luciferase and Green Fluorescent Protein (GFP), provide a straightforward and quantifiable readout of these parameters.
Here, we summarize data from various studies comparing this compound-based reagents (often a key component in formulations like Lipofectamine™ 3000) with other widely used transfection reagents.
Table 1: Comparison of Transfection Efficiency in HEK293 Cells
| Transfection Reagent | Reporter Gene | Transfection Efficiency (%) | Cell Viability (%) | Reference |
| Lipofectamine™ 3000 (this compound-based) | pEGFP-N1 | ~95% | >90% | [1] |
| Lipofectamine™ 2000 | pEGFP-N1 | ~80% | ~85% | [1] |
| FuGENE® HD | pEGFP-N1 | ~85% | >90% | [1] |
| Turbofect™ | pEGFP-N1 | ~59% | High | [2][3] |
Table 2: Comparison of Luciferase Reporter Gene Expression
| Transfection Reagent | Cell Line | Reporter Plasmid | Relative Luciferase Units (RLU) % of Max | Cell Viability (% of Control) | Reference |
| ViaFect™ Reagent | HeLa | pGL4.13[luc2/SV40] | 100% | ~95% | [4] |
| FuGENE® HD | HeLa | pGL4.13[luc2/SV40] | ~90% | ~98% | [4] |
| Lipofectamine® 2000 | HeLa | pGL4.13[luc2/SV40] | ~85% | ~70% | [4] |
| Lipofectamine™ 3000 (this compound-based) | HEK293 | AtGORK-EmGFP | Higher than L2000 & FuGENE® HD | Not specified | [5] |
| X-tremeGENE HP™ | AGS | pEGFP-N1 | 36.9% | 68-75% | [6][7] |
| Attractene™ | AGS | pEGFP-N1 | 29% | 74.5-95.5% | [6][7] |
Note: Transfection efficiency and cell viability are highly dependent on the cell type, plasmid, and experimental conditions. The data presented here is for comparative purposes and may not be directly transferable to all experimental setups.
Experimental Protocols
Detailed Protocol for this compound-Based Transfection and Dual-Luciferase Reporter Assay in HEK293 Cells
This protocol provides a step-by-step guide for transfecting HEK293 cells with a this compound-based reagent (e.g., Lipofectamine™ 3000) and an NF-κB luciferase reporter plasmid, followed by a dual-luciferase assay to measure promoter activity.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ 3000 Reagent
-
P3000™ Reagent
-
NF-κB Luciferase Reporter Plasmid (Firefly luciferase)
-
Renilla Luciferase Control Plasmid (e.g., pRL-TK)
-
24-well tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
Day 1: Cell Seeding
-
The day before transfection, seed HEK293 cells in a 24-well plate at a density of 0.5-1.25 x 10^5 cells per well in 0.5 mL of complete growth medium.[8]
-
Incubate cells overnight at 37°C in a 5% CO2 incubator. Cells should be 70-90% confluent at the time of transfection.[9]
Day 2: Transfection
-
Prepare DNA-Reagent Complexes:
-
In a sterile tube, dilute 0.5 µg of the NF-κB luciferase reporter plasmid and 50 ng of the Renilla control plasmid in 25 µL of Opti-MEM™ I Reduced Serum Medium. Add 1 µL of P3000™ Reagent and mix gently.
-
In a separate sterile tube, dilute 0.75 µL of Lipofectamine™ 3000 Reagent in 25 µL of Opti-MEM™ I Reduced Serum Medium and mix gently.
-
Combine the diluted DNA and the diluted Lipofectamine™ 3000 Reagent. Mix gently and incubate for 10-15 minutes at room temperature to allow for complex formation.[9][10]
-
-
Add Complexes to Cells:
-
Add the 50 µL of the DNA-reagent complex drop-wise to each well containing the HEK293 cells.
-
Gently rock the plate back and forth to distribute the complexes evenly.[8]
-
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
Day 3 or 4: Dual-Luciferase Reporter Assay
-
Cell Lysis:
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate from each well to a white-walled, 96-well plate.[11]
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well. Mix by pipetting.[11]
-
Measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and activate the Renilla luciferase reaction.[11][12]
-
Measure the Renilla luciferase activity in the luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.[11]
-
Visualizing Workflows and Pathways
To better illustrate the experimental processes and biological context, we provide the following diagrams created using the DOT language.
References
- 1. An improved method for increasing the efficiency of gene transfection and transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Transfection of HEK cells with Lipofectamine 3000 [protocols.io]
- 11. Luciferase reporter assay [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Cationic Lipids: DOSPA vs. Alternatives for In Vivo Studies
For researchers and professionals in drug development, the choice of a delivery vehicle for nucleic acids is a critical decision that profoundly impacts the outcome of in vivo studies. Cationic lipids, which form complexes called lipoplexes with negatively charged nucleic acids, are a cornerstone of non-viral gene delivery. Among the numerous options, DOSPA (2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate) is a well-known polycationic lipid, famously incorporated in the commercial transfection reagent Lipofectamine™. This guide provides an objective comparison of this compound with other widely used cationic lipids such as DOTAP, DOTMA, and DC-Chol, focusing on their performance in in vivo settings and supported by experimental data.
Performance Comparison of Cationic Lipids
The efficacy and safety of cationic lipids in vivo are determined by a balance of transfection efficiency, toxicity, and biodistribution. The following tables summarize quantitative data from various studies to facilitate a direct comparison between this compound and its alternatives.
Table 1: In Vivo Transfection Efficiency of Cationic Lipid Formulations
| Cationic Lipid | Formulation (with Helper Lipid) | Animal Model | Route of Administration | Target Organ(s) | Reporter Gene Expression (Relative Light Units/gram of tissue) | Reference(s) |
| This compound | This compound/DOPE | Mouse | Intravenous | Lungs, Spleen, Liver | Data not directly comparable in cited literature; generally considered highly efficient based on in vitro studies. | [1] |
| DOTAP | DOTAP/DOPE | Mouse | Intravenous | Lungs | ~1 x 10⁸ | [2][3] |
| Heart, Spleen, Kidney, Liver | Lower than lungs | [2][3] | ||||
| DOTMA | DOTMA/DOPE | Mouse | Intravenous | Lungs | Lower than DOTAP | [2][3] |
| DC-Chol | DC-Chol/DOPE | Mouse | Intravenous | Lungs, Tumor | Efficient gene transfer reported. | [1] |
Note: Direct quantitative comparison is challenging due to variations in experimental conditions across studies. The data presented provides a relative measure of efficiency.
Table 2: Physicochemical and Toxicological Properties of Cationic Lipids
| Cationic Lipid | Typical Formulation | Particle Size (nm) | Zeta Potential (mV) | In Vivo Toxicity (LD50 in mice) | Key Characteristics | Reference(s) |
| This compound | This compound/DOPE (3:1 wt/wt in Lipofectamine) | ~150-300 | Positive | Not explicitly reported, but high concentrations can be toxic. | Polycationic headgroup, high charge density. | [1] |
| DOTAP | DOTAP/DOPE or DOTAP/Cholesterol | ~150-400 | +30 to +50 | ~32 mg/kg (for a liposomal drug formulation) | Biodegradable (ester bonds), widely used. | [4][5][6] |
| DOTMA | DOTMA/DOPE | ~200-500 | Positive | Less tolerated than DOTAP. | One of the first widely used cationic lipids. | [1][2][3] |
| DC-Chol | DC-Chol/DOPE | ~130-150 | Positive | Generally considered to have lower toxicity. | Cholesterol-based structure, improves stability. | [1][7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the formulation of cationic liposomes and their use in in vivo gene delivery.
Protocol 1: Formulation of Cationic Liposomes by Thin-Film Hydration
This method is widely used for preparing liposomes with a defined lipid composition.
Materials:
-
Cationic lipid (e.g., this compound, DOTAP)
-
Helper lipid (e.g., DOPE, Cholesterol)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Sterile, nuclease-free buffer (e.g., PBS, HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Dissolution: Dissolve the cationic lipid and helper lipid in the desired molar ratio (e.g., 1:1 or 3:1) in chloroform in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Vacuum Drying: Further dry the lipid film under a high vacuum for at least one hour to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a sterile, nuclease-free buffer by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
Sizing: To obtain a more uniform size distribution, the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process yields small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Protocol 2: In Vivo Administration of Lipoplexes
This protocol outlines the steps for complexing the cationic liposomes with nucleic acids and administering them to a mouse model.
Materials:
-
Prepared cationic liposome (B1194612) suspension
-
Nucleic acid (e.g., plasmid DNA, mRNA, siRNA) in a nuclease-free buffer
-
Sterile saline or 5% dextrose solution for injection
-
Animal model (e.g., BALB/c mice)
Procedure:
-
Dilution: Separately dilute the cationic liposome suspension and the nucleic acid to the desired concentrations in a suitable buffer (e.g., Opti-MEM® or sterile saline).
-
Complex Formation (Lipoplex): Gently mix the diluted nucleic acid with the diluted liposome suspension and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The optimal ratio of cationic lipid to nucleic acid (N/P ratio) should be determined empirically.
-
Administration: Administer the lipoplex suspension to the animal model via the desired route, typically intravenous (tail vein) injection for systemic delivery. The final volume is usually adjusted with sterile saline.[2][3]
-
Monitoring and Analysis: Monitor the animals for any signs of toxicity. At a predetermined time point (e.g., 24-48 hours post-injection), euthanize the animals and harvest the target organs for analysis of reporter gene expression or therapeutic effect.[2][3]
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate the complex processes involved in cationic lipid-mediated gene delivery.
References
- 1. Cationic liposome-mediated gene transfer to tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DOTAP (and other cationic lipids): chemistry, biophysics, and transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A Direct Comparison of in Vitro and in Vivo Nucleic Acid Delivery Mediated by Hundreds of Nanoparticles Reveals a Weak Correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dospa and Polymer-Based Transfection Reagents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient delivery of nucleic acids into cells is a cornerstone of modern molecular biology. The choice of transfection reagent is critical to the success of these experiments, with lipid-based and polymer-based reagents representing the two major classes of non-viral vectors. This guide provides an objective comparison of Dospa, a cationic lipid, and common polymer-based reagents, supported by experimental data to inform your selection process.
This comparison guide delves into the mechanisms, performance, and protocols associated with this compound and prominent polymer-based transfection reagents such as polyethylenimine (PEI), poly-L-lysine (PLL), and dendrimers. Our aim is to equip researchers with the necessary information to select the most suitable reagent for their specific cell type and application, balancing the critical factors of transfection efficiency and cell viability.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between this compound and polymer-based reagents lies in their chemical nature, which dictates how they interact with nucleic acids and cell membranes.
This compound , a cationic lipid, is a key component of several commercial transfection reagents, including Lipofectamine™. It possesses a positively charged headgroup and a lipid tail. This compound is typically formulated with a helper lipid, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), to form liposomes. These liposomes encapsulate negatively charged nucleic acids (DNA or RNA) through electrostatic interactions, forming complexes known as lipoplexes. The overall positive charge of the lipoplex facilitates its interaction with the negatively charged cell surface, leading to uptake via endocytosis. The fusogenic properties of the helper lipid are thought to aid in the endosomal escape of the nucleic acid cargo into the cytoplasm.[1][2]
Polymer-based reagents , on the other hand, are cationic polymers that condense nucleic acids into positively charged nanoparticles called polyplexes.[3] Common examples include:
-
Polyethylenimine (PEI): Known for its high charge density, PEI effectively condenses DNA and utilizes a "proton sponge" effect for endosomal escape. The buffering capacity of PEI leads to an influx of protons into the endosome, causing osmotic swelling and eventual rupture, which releases the polyplex into the cytoplasm.[3]
-
Poly-L-lysine (PLL): A biodegradable polypeptide, PLL also forms complexes with DNA. However, it often exhibits lower transfection efficiency on its own and may require the use of endosomolytic agents to facilitate endosomal escape.[4]
-
Dendrimers: These are highly branched, monodisperse macromolecules with a well-defined structure. Their multivalent surface allows for efficient nucleic acid binding. Like PEI, some dendrimers are thought to mediate endosomal escape through a proton sponge effect.[5]
Performance Comparison: Transfection Efficiency and Cytotoxicity
The selection of a transfection reagent is often a trade-off between achieving high transfection efficiency and maintaining cell health. The optimal choice is highly dependent on the specific cell line being used.
Transfection Efficiency
| Reagent/Reagent Type | Cell Line(s) | Reported Transfection Efficiency | Citation(s) |
| This compound (as Lipofectamine 2000) | I/1Ki | ~90% (at 6:1 reagent:DNA ratio) | [1] |
| HEK-293T | High, but associated with high cytotoxicity | [1] | |
| CHO-K1 (with pEGFP-N1) | 55% | [6] | |
| HEK293 (with pEGFP-N1) | 52% | [6] | |
| T47D & MCF-10A (short RNA) | Significantly better than PAMAM dendrimer | [7][8] | |
| PEI (25k and 40k) | I/1Ki | <5% | [1] |
| HEK-293T | >40% (associated with cytotoxicity) | [1] | |
| Pig Fetal Fibroblasts | 32% (PEI 3/1 ratio) | [9] | |
| Pig Tracheal Epithelial Cells | 10% (PEI 3/1 ratio) | [9] | |
| Poly-L-lysine (PLL) | Neuroblastoma Cells | Low as an unconjugated vector | [4] |
| Dendrimers (PAMAM G5) | T47D & MCF-10A (short RNA) | Very low to no noticeable transfection | [7][8] |
| HeLa (with lipid hybrid system) | Improved transfection by at least 30-fold | [5] |
Cytotoxicity
| Reagent/Reagent Type | Cell Line(s) | Reported Cytotoxicity | Citation(s) |
| This compound (as Lipofectamine 2000) | HEK-293T | >60% | [1] |
| Caco-2 | 60% | [1] | |
| AV3 | >90% | [1] | |
| JAR | ~90% | [1] | |
| H9T-cells (with pCDH) | Can be cytotoxic | [10] | |
| PEI (25k and 40k) | HEK-293T | >40% | [1] |
| Caco-2 | 20% (PEI 25k) | [1] | |
| Calu-1 | ~80% (PEI 25k), ~60% (PEI 40k) | [1] | |
| SK-N-SH | 80% (PEI 25k), 40% (PEI 40k) | [1] | |
| Poly-L-lysine (PLL) | Neuro2A | Dose-dependent | [11] |
| Dendrimers (PAMAM G5) | T47D | Higher than in MCF-10A | [7][8] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful transfection. Below are generalized protocols for this compound-based and PEI-based transfection. It is imperative to optimize these protocols for your specific cell line and plasmid.
This compound-Based Transfection Protocol (using a Lipofectamine-type reagent)
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 24-well plate to ensure they reach 70-90% confluency at the time of transfection.
-
Lipoplex Formation:
-
For each well, dilute 0.5 µg of plasmid DNA into 50 µL of a serum-free medium (e.g., Opti-MEM® I).
-
In a separate tube, dilute 1 µL of the this compound-based reagent into 50 µL of the same serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and the diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow for lipoplex formation.[2]
-
-
Transfection:
-
Aspirate the growth medium from the cells.
-
Add the 100 µL of the DNA-lipid complexes to each well containing the cells and fresh medium.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, replace the medium with fresh, complete growth medium.
-
Assay for gene expression at the desired time point (typically 24-72 hours post-transfection).
-
PEI-Based Transfection Protocol
-
Cell Seeding: Seed cells 24 hours before transfection to achieve 70-90% confluency.
-
Polyplex Formation:
-
For each well of a 24-well plate, dilute 1 µg of plasmid DNA into a serum-free medium.
-
In a separate tube, dilute the PEI solution. The optimal PEI:DNA ratio (N/P ratio) needs to be determined empirically but often ranges from 5:1 to 10:1.
-
Add the diluted PEI to the diluted DNA, mix by vortexing, and incubate at room temperature for 15-20 minutes.
-
-
Transfection:
-
Add the DNA-PEI complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Post-Transfection:
-
Incubate the cells for 24-72 hours before assaying for gene expression. A medium change after 4-6 hours may be necessary for sensitive cell lines to reduce cytotoxicity.
-
Visualizing the Process: Workflows and Mechanisms
To better illustrate the transfection processes, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for cell transfection.
References
- 1. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation and Optimization of Poly-d-Lysine as a Non-Natural Cationic Polypeptide for Gene Transfer in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Dendrimer/Lipid Hybrid Systems Are Efficient DNA Transfection Reagents: Structure–Activity Relationships Highlight the Role of Charge Distribution Across Dendrimer Generations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines [apb.tbzmed.ac.ir]
- 9. Comparative transfection of DNA into primary and transformed mammalian cells from different lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation and comparison of cytotoxicity, genotoxicity, and apoptotic effects of poly-l-lysine/plasmid DNA micro- and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Performance of Dospa with Different Helper Lipids: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of optimal lipid components is a critical determinant of the efficacy and safety of nucleic acid delivery systems. This guide provides a comprehensive comparison of the performance of the cationic lipid Dospa (2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate) when formulated with various helper lipids. The information presented is based on available experimental data to facilitate informed decisions in the development of lipid-based nanoparticles (LNPs) for therapeutic applications.
This compound is a well-established cationic lipid frequently used for the delivery of nucleic acids. Its performance is significantly influenced by the choice of helper lipid, which plays a crucial role in the formation, stability, and fusogenicity of the lipid nanoparticles, ultimately impacting transfection efficiency. This guide will delve into the available data on this compound formulations with different helper lipids, present key performance metrics in a structured format, provide detailed experimental protocols, and visualize relevant concepts through diagrams.
Performance Comparison of this compound with Various Helper Lipids
One of the most well-documented formulations is the combination of this compound with DOPE, which is the basis for the widely used commercial transfection reagent, Lipofectamine™. This formulation typically utilizes a 3:1 (w/w) ratio of this compound to DOPE.[1][2] DOPE is a fusogenic lipid that is thought to facilitate the endosomal escape of the nucleic acid payload, a critical step for successful transfection.[3][4]
Cholesterol is another common helper lipid that is incorporated into LNP formulations to enhance stability and improve intracellular delivery.[3][5] While specific quantitative data for this compound/cholesterol formulations are not as prevalent as for this compound/DOPE, the general principles of cholesterol's role in LNP stability apply.
The following table summarizes the available and inferred performance characteristics of this compound formulated with different helper lipids.
| Helper Lipid | Formulation Ratio (this compound:Helper) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro Transfection Efficiency | In Vivo Efficacy | Key Characteristics |
| DOPE | 3:1 (w/w) | Variable, typically in the range of 150-300 nm for lipoplexes | Positive | Generally high for lipoplexes | High, widely used as a standard for in vitro transfection | Limited public data | Fusogenic properties of DOPE aid in endosomal escape.[3][4] |
| Cholesterol | Variable | Expected to be in the nanometer range | Positive | Expected to be high | Data not readily available | Data not readily available | Cholesterol is known to improve LNP stability and can enhance intracellular delivery.[3][5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful formulation and evaluation of this compound-based lipid nanoparticles. The following sections provide methodologies for the preparation and characterization of these delivery systems.
Protocol 1: Preparation of this compound-based Lipoplexes (General Method)
This protocol describes a common method for preparing lipoplexes, which are complexes of cationic lipids and nucleic acids.
Materials:
-
This compound (cationic lipid)
-
Helper lipid (e.g., DOPE, Cholesterol)
-
Nucleic acid (e.g., plasmid DNA, mRNA, siRNA)
-
Solvent for lipids (e.g., chloroform, ethanol)
-
Aqueous buffer (e.g., sterile water, saline, or a buffer at a slightly acidic pH for initial complexation)
-
Serum-free cell culture medium (e.g., Opti-MEM™)
Procedure:
-
Lipid Film Hydration:
-
Dissolve this compound and the chosen helper lipid in an organic solvent in a round-bottom flask at the desired molar ratio.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer by vortexing or sonication to form multilamellar vesicles (MLVs). For smaller, unilamellar vesicles (SUVs), the suspension can be further processed by extrusion through polycarbonate membranes of a defined pore size or by probe sonication.
-
-
Lipoplex Formation:
-
Dilute the nucleic acid in a serum-free medium.
-
In a separate tube, dilute the prepared lipid vesicle suspension in the same serum-free medium.
-
Gently mix the diluted nucleic acid and the diluted lipid suspension and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The resulting lipoplex solution is ready for cell transfection.[6]
-
Protocol 2: Characterization of this compound-based Lipid Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Procedure:
-
Dilute the LNP or lipoplex suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.
-
Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument. The PDI value indicates the homogeneity of the particle size distribution.
-
2. Zeta Potential Measurement:
-
Method: Laser Doppler Electrophoresis[7][]
-
Procedure:
-
Dilute the LNP or lipoplex suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.
-
Measure the electrophoretic mobility of the particles, which is then converted to the zeta potential. A positive zeta potential is expected for cationic lipid formulations.
-
3. Encapsulation Efficiency Determination:
-
Method: Ribogreen Assay (for RNA) or Picogreen Assay (for DNA)
-
Procedure:
-
To determine the amount of encapsulated nucleic acid, the fluorescence of the intercalating dye (e.g., RiboGreen) is measured in the presence and absence of a surfactant (e.g., Triton X-100).
-
The fluorescence in the absence of the surfactant represents the unencapsulated nucleic acid.
-
The fluorescence in the presence of the surfactant, which lyses the LNPs, represents the total nucleic acid.
-
Encapsulation efficiency (%) = [(Total Fluorescence - Fluorescence of free nucleic acid) / Total Fluorescence] x 100.
-
Visualizing Key Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Workflow for the formulation, characterization, and evaluation of this compound-based lipid nanoparticles.
Caption: General signaling pathway for cellular uptake and nucleic acid delivery by this compound-based LNPs.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization of DOTAP/Cholesterol Cationic Lipid Nanoparticles for Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simplified Direct Lipid Mixing Lipoplex Preparation: Comparison of Liposomal-, Dimethylsulfoxide-, and Ethanol-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Light Scattering is used in Liposome and LNP Characterization | Malvern Panalytical [malvernpanalytical.com]
- 8. Lipid nanoparticle characterization with multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
A Comparative Guide to Ionizable Lipids for Clinical mRNA Therapy: An Evaluation of DLin-MC3-DMA, SM-102, and ALC-0315
For Researchers, Scientists, and Drug Development Professionals
The clinical success of mRNA therapeutics, most notably the COVID-19 vaccines, has been intrinsically linked to the development of effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for protecting mRNA and facilitating its entry into target cells.[1] At the core of these LNPs is the ionizable lipid, a critical component that governs both the efficacy and safety of the therapy.
While various cationic lipids like DOSPA (2,3-dioleoyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate) are utilized in preclinical research and are components of widely-used transfection reagents like Lipofectamine, the landscape of clinically-approved mRNA therapies is dominated by a specific class of advanced ionizable lipids.[2][3][4] These lipids are engineered to be near-neutral at physiological pH, minimizing toxicity, but become positively charged in the acidic environment of the endosome, which is crucial for releasing the mRNA payload into the cytoplasm.[1]
This guide provides an objective comparison of the three most significant ionizable lipids that have been integral to approved RNA therapeutics: DLin-MC3-DMA (MC3), SM-102, and ALC-0315. We will examine their performance based on published experimental data, detail the methodologies used in these evaluations, and visualize key biological and experimental pathways.
Comparative Analysis of Leading Ionizable Lipids
The selection of an ionizable lipid is a critical decision in the formulation of an LNP-based mRNA therapeutic. The structure of the lipid directly influences its pKa, biodegradability, and interaction with cellular membranes, thereby affecting transfection efficiency and tolerability.
DLin-MC3-DMA (MC3) was a landmark achievement in RNA delivery, becoming the key component of Onpattro, the first FDA-approved siRNA therapeutic.[5][6] It established the benchmark for potent in vivo gene silencing in hepatocytes.
ALC-0315 and SM-102 represent the next wave of innovation and are the ionizable lipids used in the Pfizer-BioNTech and Moderna COVID-19 vaccines, respectively.[6][7] Their design includes biodegradable ester linkages, which contribute to improved tolerability and faster clearance compared to their predecessors.[8]
Below is a summary of their key structural and performance characteristics.
Data Presentation: Performance and Physicochemical Properties
Table 1: Physicochemical Properties of Ionizable Lipids
| Property | DLin-MC3-DMA (MC3) | ALC-0315 | SM-102 |
|---|---|---|---|
| Chemical Structure | Contains unsaturated alkyl chains, tertiary amine headgroup | Contains two ester linkages in the lipid tails, tertiary amine headgroup | Contains ester linkage in one lipid tail, tertiary amine headgroup |
| pKa | ~6.44[8] | ~6.09[8] | ~6.68[8] |
| Clinical Use | Onpattro (siRNA therapeutic)[5] | BNT162b2 (mRNA vaccine)[9] | mRNA-1273 (mRNA vaccine)[7] |
| Biodegradability | Slow clearance[5] | Faster clearance due to two ester linkages[8] | Faster clearance due to ester linkage[8] |
Table 2: Comparative In Vivo Performance Data
| Performance Metric | DLin-MC3-DMA (MC3) | ALC-0315 | SM-102 | Study Details |
|---|---|---|---|---|
| mRNA Expression (Luciferase) | Lower Expression | Significantly Higher Expression | Significantly Higher Expression | Intramuscular injection in mice. ALC-0315 and SM-102 showed comparable, higher expression levels than MC3.[10] |
| mRNA Expression (Luciferase) | N/A | Baseline Expression | ~60% Higher Mean Bioluminescence vs. ALC-0315 | Intramuscular injection of 1 µg Fluc mRNA-LNP in BALB/c mice.[11] |
| siRNA Knockdown (Factor VII) | ~15.3% Residual mRNA | ~1.6% Residual mRNA | N/A | 1 mg/kg siRNA dose in mice. ALC-0315 showed ~2-fold greater knockdown.[12][13] |
| siRNA Knockdown (ADAMTS13) | Less Potent | ~10-fold Greater Knockdown vs. MC3 | N/A | 1 mg/kg siRNA dose in mice.[12] |
| Observed Toxicity | No increased liver toxicity markers at 5 mg/kg.[13] | Increased ALT and bile acids at high dose (5 mg/kg).[13] | Improved tolerability over MC3 at injection site.[8] | Toxicity studies in mice. |
Mandatory Visualizations
Visualizing the complex biological processes and experimental designs is crucial for understanding the function and evaluation of these delivery systems.
Caption: LNP-mediated mRNA cellular delivery pathway.
Caption: Experimental workflow for comparing LNP formulations.
Experimental Protocols
The following sections detail the common methodologies employed to generate the comparative data presented above.
This technique is standard for producing uniform LNPs with high encapsulation efficiency.
-
Materials:
-
Lipid Stock Solution (in Ethanol): A mixture of the ionizable lipid (e.g., MC3, ALC-0315, or SM-102), a helper phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000).[14]
-
Typical Molar Ratio: 50% Ionizable Lipid, 10% DSPC, 38.5% Cholesterol, 1.5% PEG-lipid.[14]
-
mRNA Aqueous Solution: Purified mRNA is solubilized in a low pH buffer (e.g., sodium acetate, pH 4.0-5.0) to ensure the ionizable lipid's amine is protonated for electrostatic interaction with the negatively charged mRNA.[15]
-
-
Procedure:
-
The lipid-ethanol solution and the mRNA-aqueous solution are prepared separately.
-
The two solutions are pumped into a microfluidic mixing device (e.g., a Y-shaped or staggered herringbone mixer).
-
The rapid mixing of the ethanol and aqueous phases causes a change in solvent polarity, triggering the self-assembly of the lipids around the mRNA core to form LNPs.
-
The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, neutralizing the surface charge of the LNP.
-
This protocol is used to assess the transfection efficiency of different LNP formulations in a living organism.
-
Animal Model: BALB/c mice are commonly used.
-
LNP Administration:
-
The formulated and dialyzed mRNA-LNPs (typically encoding a reporter protein like Firefly Luciferase) are diluted in sterile PBS.
-
A defined dose (e.g., 1 µg of mRNA) is injected into the gastrocnemius (calf) muscle of the mice.[11]
-
-
Bioluminescence Imaging:
-
At specified time points post-injection (e.g., 6, 12, 24 hours), mice are anesthetized.
-
A luciferin (B1168401) substrate is administered via intraperitoneal injection.
-
Mice are placed in an in vivo imaging system (IVIS), which detects the photons emitted from the luciferase-luciferin reaction.
-
The bioluminescence signal is quantified as a measure of protein expression, allowing for direct comparison of the delivery efficiency of different LNP formulations.[10][11]
-
Conclusion
The evolution from DLin-MC3-DMA to the biodegradable lipids SM-102 and ALC-0315 marks a significant advancement in the clinical application of mRNA therapies. Experimental data consistently demonstrates that the newer lipids, featured in the major COVID-19 vaccines, offer superior in vivo mRNA expression compared to the siRNA-optimized MC3.[10] Studies directly comparing SM-102 and ALC-0315 suggest nuanced performance differences, with SM-102 showing potentially higher protein expression, while ALC-0315 has demonstrated very potent siRNA knockdown capabilities.[11][12]
The inclusion of biodegradable ester linkages in SM-102 and ALC-0315 is a key design feature that improves their safety profile by allowing for faster metabolic clearance, a critical factor for therapeutics that may require repeated dosing.[8] However, high doses of some potent lipids may still present toxicity risks that require careful evaluation.[13]
For researchers and drug developers, the choice of ionizable lipid must be tailored to the specific application. For vaccines, maximizing protein expression and adjuvancy is key, making SM-102 and ALC-0315 excellent candidates. For gene silencing applications, the potent knockdown efficiency of ALC-0315 is highly advantageous. The continued rational design of next-generation ionizable lipids with enhanced biodegradability, tissue-targeting capabilities, and improved endosomal escape mechanisms remains a primary objective in advancing the next wave of mRNA therapeutics.[16][17]
References
- 1. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polysciences.com [polysciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SM-102 - Wikipedia [en.wikipedia.org]
- 8. Difference in the lipid nanoparticle technology employed in three approved siRNA (Patisiran) and mRNA (COVID-19 vaccine) drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALC-0315 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
A Head-to-Head Battle for Cellular Access: Dospa Transfection vs. Electroporation
For researchers, scientists, and drug development professionals, the efficient delivery of nucleic acids into cells is a cornerstone of innovation. The choice of transfection method can significantly impact experimental outcomes, influencing everything from gene expression levels to cell viability. This guide provides an objective comparison of two widely used techniques: Dospa-based chemical transfection and electroporation, supported by experimental data to inform your selection process.
This comparison will delve into the core metrics of transfection efficiency and cell viability, offering a clear-eyed view of the strengths and weaknesses of each method. We will explore the underlying mechanisms, provide detailed experimental protocols, and present quantitative data in an easily digestible format to guide you toward the optimal choice for your specific research needs.
At a Glance: this compound vs. Electroporation
| Feature | This compound (Lipid-Based Transfection) | Electroporation (Physical Transfection) |
| Mechanism | Encapsulation of nucleic acids in cationic lipid vesicles (lipoplexes), followed by endocytosis. | Application of an electrical pulse to transiently permeabilize the cell membrane. |
| Transfection Efficiency | Generally moderate to high, but highly cell-type dependent. | Can achieve very high efficiency, even in hard-to-transfect cells.[1] |
| Cell Viability | Typically higher, as it is a gentler method.[2] | Can be significantly lower due to membrane damage from the electrical pulse.[1][2][3] |
| Ease of Use | Relatively simple protocol, requiring standard laboratory equipment. | Requires a specialized electroporator and optimization of electrical parameters. |
| Cost | Reagent costs can be a significant factor. | Initial equipment cost, with ongoing costs for specialized cuvettes and buffers. |
| Scalability | Easily scalable for high-throughput applications. | Can be more challenging to scale up. |
| Payload Flexibility | Suitable for DNA, RNA, and siRNA. | Broadly applicable for DNA, RNA, proteins, and other molecules.[4][5] |
Performance Data: A Quantitative Comparison
The following tables summarize experimental data comparing the performance of this compound-based transfection reagents (specifically Lipofectamine, which contains this compound) and electroporation in various cell lines.
Table 1: Transfection Efficiency (%)
| Cell Type | This compound (Lipofectamine) | Electroporation | Reference |
| Human Embryonic Stem Cells (hESCs) | ~10% | ~70-80% | [1] |
| Human Foreskin Fibroblasts (hFF) | ~15% | ~85% | [1] |
| Goat Spermatogonial Stem Cells (SSCs) | 22.25% - 25.25% | 15% | [2] |
| Vero Cells | 42% | ~38.8% | [3] |
| Chicken Primordial Germ Cells | <5% | Significantly Higher | [6] |
Table 2: Cell Viability (%)
| Cell Type | This compound (Lipofectamine) | Electroporation | Reference |
| Goat Spermatogonial Stem Cells (SSCs) | 55% | 38% | [2] |
| Vero Cells | 94% | 56% - 67% | [3] |
| Human Embryonic Stem Cells (hESCs) | Higher | Lower | [1] |
| Sheep Testicular Cells | Not directly compared | 20% - 78.57% (Varies with parameters) | [7] |
Unveiling the Mechanisms: How They Work
This compound-Mediated Transfection: The Trojan Horse Approach
This compound (2,3-dioleoyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium) is a cationic lipid that, when mixed with a neutral helper lipid like DOPE (dioleoylphosphatidylethanolamine), forms small vesicles called liposomes. These positively charged liposomes interact with negatively charged nucleic acids to form stable complexes known as lipoplexes.
The overall positive charge of the lipoplexes facilitates their interaction with the negatively charged cell membrane. The cell then internalizes these complexes through endocytosis. Once inside the cell, the lipoplexes must escape the endosome to release the nucleic acid into the cytoplasm. The "helper" lipid, DOPE, is thought to aid in this endosomal escape by promoting the fusion of the lipoplex with the endosomal membrane.
References
- 1. Evaluating Electroporation and Lipofectamine Approaches for Transient and Stable Transgene Expressions in Human Fibroblasts and Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Efficiency for in vitro Transfection of Goat Undifferentiated Spermatogonia Using Lipofectamine Reagents and Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing chemical transfection, electroporation, and lentiviral vector transduction to achieve optimal transfection conditions in the Vero cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electroporation | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. maxcyte.com [maxcyte.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Different Electroporation Parameters on Transfection Efficiency of Sheep Testicular Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of DOSPA: A Guide for Laboratory Professionals
For researchers engaged in cutting-edge gene therapy and drug development, the proper handling and disposal of specialized reagents like DOSPA (2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium) are paramount for ensuring laboratory safety and environmental compliance. While specific disposal protocols for every chemical are not always readily available, a comprehensive approach based on safety data sheets (SDS), guidelines for similar materials, and general laboratory waste management principles can provide a clear path forward. This guide offers essential information and step-by-step procedures for the proper disposal of this compound, a cationic lipid widely used in the formation of liposomes for nucleic acid delivery.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the manufacturer's Safety Data Sheet (SDS) for the most specific and up-to-date information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Skin Protection: Use chemical-resistant gloves and a lab coat.
-
Respiratory Protection: In case of insufficient ventilation or when handling the powder form, use a NIOSH-approved respirator.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure easy access to an eyewash station and safety shower.
Safe Handling and Storage:
-
Avoid contact with eyes, skin, and clothing.
-
Store this compound containers in a cool, dry, and well-ventilated location, tightly sealed.[1] The recommended storage temperature is -20°C.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it should be managed as chemical waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Collect all this compound waste, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.[3]
-
-
Container Management:
-
Use a container that is compatible with this compound. Plastic containers are often preferred for chemical waste.[4]
-
The container must be in good condition, with no leaks or cracks, and must have a secure, tight-fitting lid.[5][6]
-
Keep the waste container closed at all times, except when adding waste.[3][6]
-
-
Labeling:
-
Properly label the waste container with a hazardous waste tag as soon as the first piece of waste is added.[4]
-
The label should clearly identify the contents as "this compound waste" and include the full chemical name: 2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium.
-
Indicate the approximate concentration and quantity of the waste.
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[3][4]
-
Ensure the SAA is away from general lab traffic and potential ignition sources.
-
Use secondary containment, such as a tray or bin, to capture any potential leaks from the primary container.[7]
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound or its solutions down the drain or in the regular trash.[8]
-
Management of Spills
In the event of a this compound spill, the following steps should be taken:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control the Spill:
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.
-
For solid spills, carefully sweep up the material to avoid creating dust.
-
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into the designated this compound hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Report: Report the spill to your laboratory supervisor and EHS office, following your institution's protocols.
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not widely published, the following information from Safety Data Sheets of similar cationic lipids provides context for its handling as a chemical waste stream.
| Property | Information | Citation |
| Storage Temperature | -20°C | [2] |
| Waste Classification | Should be disposed of as chemical waste in accordance with local, state, and federal regulations. | [8] |
| WGK (Water Hazard Class) | WGK 3 (severely hazardous to water) - for a similar this compound product. |
Experimental Protocols
The primary "protocol" for the disposal of this compound is the institutional chemical waste management procedure. This typically involves the following key steps:
-
Characterization: Identify the waste material and its hazards by consulting the SDS.
-
Segregation: Collect the waste in a dedicated, compatible, and properly labeled container.
-
Accumulation: Store the waste container in a designated satellite accumulation area.
-
Request for Disposal: Contact the institutional EHS office for removal and disposal by a licensed hazardous waste contractor.
Visualizing the Disposal Workflow
The logical flow of the disposal process for this compound can be represented as a clear workflow.
Caption: Workflow for the safe disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. odu.edu [odu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mmbio.byu.edu [mmbio.byu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling DOSPA
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with DOSPA (2,3-Dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium), a cationic lipid widely used in gene therapy research and the development of mRNA vaccines. Adherence to these guidelines is essential for ensuring personal safety and maintaining the integrity of your research.
Essential Safety and Handling
This compound is a combustible solid and requires careful handling to avoid potential health hazards. While specific toxicity data is not extensively available, its chemical nature as a cationic lipid and its use in biological systems necessitate a cautious approach. The primary routes of exposure are inhalation, skin contact, and eye contact.
Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE and best practices:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact with the powdered lipid or its solutions. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from airborne particles of the powder or splashes of solutions. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. | To prevent inhalation of the powdered form of the lipid. |
| Body Protection | Laboratory coat | To protect skin and clothing from accidental spills. |
Handling Procedures:
-
Avoid generating dust when working with the powdered form of this compound.
-
Use only in a chemical fume hood or a well-ventilated laboratory.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage and Disposal Protocols
Proper storage and disposal are critical for maintaining the stability of this compound and ensuring a safe laboratory environment.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
This compound is classified as a combustible solid (Storage Class 11).
Disposal:
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. As a chemical substance, this compound should not be disposed of in regular trash or down the drain. Contact your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Workflow: Preparation of this compound-Containing Liposomes for Transfection
The following is a general protocol for the preparation of cationic liposomes using this compound for the purpose of cell transfection. This workflow is based on standard laboratory practices for handling lipids and preparing liposomal formulations.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
